Urea formaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
formaldehyde;urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O.CH2O/c2-1(3)4;1-2/h(H4,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGAOXROABLFNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C(=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68071-45-4, 68611-61-0, 68511-67-1, 68071-44-3, 68988-09-0, 69898-38-0, 68511-66-0, 68002-19-7, 68955-25-9, 68002-18-6 | |
| Record name | Urea, polymer with formaldehyde, methylated | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68071-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urea, polymer with formaldehyde, butylated methylated | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68611-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urea, polymer with formaldehyde, isopropylated methylated | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68511-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urea, polymer with formaldehyde, butylated isobutylated | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68071-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urea, polymer with formaldehyde, furfurylated | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68988-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urea, polymer with formaldehyde, butylated isopropylated | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69898-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urea, polymer with formaldehyde, butylated and 2-ethylhexylated | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=68511-66-0 | |
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| Record name | Urea, polymer with formaldehyde, butylated | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urea, polymer with formaldehyde, 2-(dimethylamino)-2-methylpropylated isobutylated | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urea, polymer with formaldehyde, isobutylated | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID10905739 | |
| Record name | Carbamimidic acid--formaldehyde (1/1) | |
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Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Pellets or Large Crystals, Amorphous powder; [HSDB] | |
| Record name | Urea, reaction products with formaldehyde | |
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| Record name | Urea formaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
Solubility in water = 0.28-0.31% | |
| Record name | POLYNOXYLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Vapor Pressure |
0.0000728 [mmHg] | |
| Record name | Urea formaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
Amorphous powder | |
CAS No. |
68611-64-3, 9011-05-6, 64869-57-4, 68002-18-6, 68002-19-7, 68071-44-3, 68071-45-4, 68511-66-0, 100786-56-9 | |
| Record name | Urea, reaction products with formaldehyde | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urea-formaldehyde resin | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urea formaldehyde foam | |
| Source | ChemIDplus | |
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| Record name | Urea, polymer with formaldehyde, isobutylated | |
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| Record name | Butylated polyoxymethylene urea | |
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| Record name | Urea, polymer with formaldehyde, butylated isobutylated | |
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| Record name | Urea, polymer with formaldehyde, methylated | |
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| Record name | Urea, reaction products with formaldehyde | |
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| Record name | Urea, reaction products with formaldehyde | |
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| Record name | Urea, polymer with formaldehyde, isobutylated | |
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| Record name | Urea, polymer with formaldehyde, butylated | |
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| Record name | Urea, polymer with formaldehyde, methylated | |
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| Record name | Urea, polymer with formaldehyde, butylated and 2-ethylhexylated | |
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| Record name | Urea, polymer with formaldehyde | |
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| Record name | Carbamimidic acid--formaldehyde (1/1) | |
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| Record name | Urea, reaction products with formaldehyde | |
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| Record name | Urea, polymer with formaldehyde, isobutylated | |
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| Record name | Urea, polymer with formaldehyde, methylated | |
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| Record name | Urea, polymer with formaldehyde | |
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| Record name | Urea polymer with formaldehyde, butylated isobutylated | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLYNOXYLIN | |
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Advanced Synthetic Methodologies for Urea Formaldehyde Resins
Precursor Chemistry and Monomer Reactivity in Urea (B33335) Formaldehyde (B43269) Synthesis
The initial stage of UF resin synthesis involves the reaction between urea and formaldehyde. This step, known as methylolation or hydroxymethylation, leads to the formation of methylolurea derivatives. irispublishers.comirispublishers.com
Formaldehyde Concentration and Reactivity in Aqueous Systems
Formaldehyde is commonly used in the synthesis of UF resins as an aqueous solution, often referred to as "formalin," typically containing 37-40% formaldehyde by weight, with methanol (B129727) added to inhibit polymerization. irispublishers.com In aqueous solutions, formaldehyde exists in various hydrated forms, primarily as methanediol (B1200039) (CH₂(OH)₂). asianpubs.org The reactivity of formaldehyde in the methylolation reaction is influenced by its concentration and the solution's pH. Under acidic conditions, formaldehyde can be protonated, making it more susceptible to nucleophilic attack by urea. asianpubs.org Under alkaline conditions, the base can react with urea to produce a more nucleophilic urea anion, which then reacts with formaldehyde. asianpubs.org
Urea Reactivity and Functional Group Availability
Urea possesses reactive amine (-NH₂) and amide (-NH-) functional groups. irispublishers.comirispublishers.com These nitrogen centers are the sites for the addition of formaldehyde molecules. Urea has a total of four potential sites for reaction with formaldehyde, theoretically allowing for the formation of mono-, di-, tri-, and tetra-methylolurea species. irispublishers.com However, the reactivity of these sites can be influenced by the introduction of methylol groups. Studies suggest that the reactivity of a urea molecule towards further formaldehyde addition decreases after the initial methylolation. asianpubs.orgcusat.ac.inscribd.com This decreased reactivity can be attributed to factors such as statistical probability and the potential electron-withdrawing effect of the methylol group. asianpubs.org Under alkaline conditions, the -NH₂ and -NH- groups exhibit relatively close reactivity towards formaldehyde, although the second methylolation step appears to preferentially occur on the unsubstituted -NH₂ group. asianpubs.org
Reaction Mechanisms and Pathways in Urea Formaldehyde Polymerization
The polymerization of urea and formaldehyde proceeds through distinct reaction mechanisms depending on the pH of the reaction medium. The initial methylolation step is typically favored under alkaline or neutral conditions, while the subsequent condensation reactions, leading to polymer chain growth and crosslinking, are primarily catalyzed by acid. irispublishers.comirispublishers.comasianpubs.org
Methylolation (Addition) Reaction Kinetics
The methylolation reaction, the initial addition of formaldehyde to urea, is a crucial step in determining the structure and properties of the final resin. This reaction is reversible and can be catalyzed by both acid and base. cusat.ac.inresearchgate.netcapes.gov.br
The rate of the urea-formaldehyde reaction is highly dependent on pH, exhibiting a minimum rate in the pH range of 4.5 to 8.0, with rates increasing rapidly at pH values below 4.5 and above 8.0. cusat.ac.inscribd.com The formation of monomethylolurea generally follows second-order kinetics, while its decomposition is a first-order reaction. cusat.ac.in The equilibrium of this reversible reaction is largely independent of pH in the range of 3 to 10.5. cusat.ac.in
The formation of monomethylolurea (MMU) involves the addition of one molecule of formaldehyde to a nitrogen atom of urea. Under neutral conditions, this reaction may occur via a concerted mechanism. asianpubs.org In the presence of acid catalysts, formaldehyde can be protonated, facilitating the nucleophilic attack by urea. asianpubs.org Under alkaline conditions, the formation of a urea anion through deprotonation by a base enhances its nucleophilicity towards formaldehyde. asianpubs.org Theoretical studies indicate that the addition mechanism is energetically more favorable under alkaline conditions. asianpubs.org
Following the formation of monomethylolurea, further methylolation can occur, leading to the formation of dimethylolurea (B1678115) (DMU) and trimethylolurea (TMU). Dimethylolurea can exist as isomers, such as N,N'-dimethylolurea and N,N-dimethylolurea. asianpubs.org Experimental observations suggest that the second methylolation step predominantly occurs on the unsubstituted -NH₂ group, favoring the formation of N,N'-dimethylolurea. asianpubs.orgresearchgate.net
The formation of dimethylolurea from monomethylolurea and formaldehyde is a bimolecular reaction, while its decomposition is monomolecular. scispace.comresearchgate.net Both the formation and decomposition of dimethylolurea are catalyzed by hydrogen and hydroxyl ions, with reaction rates directly proportional to their concentrations. scispace.comresearchgate.net The activation energies for the formation and decomposition of dimethylolurea are similar to those for monomethylolurea. scispace.comresearchgate.net
Trimethylolurea is generally a minor product in typical UF resin synthesis, especially when the formaldehyde-to-urea molar ratio is 2:1 or lower. asianpubs.org While the energy barrier for TMU formation is slightly higher compared to MMU and DMU, this difference alone may not fully explain its lower yield. The endothermic nature of TMU formation and potentially stronger reverse reactions (hydrolysis) could contribute to its lower concentration. asianpubs.org However, by increasing the F/U ratio, the formation and isolation of trimethylolurea become more feasible. asianpubs.org
The relative proportions of mono-, di-, and tri-methylolureas formed during the methylolation step are significantly influenced by the formaldehyde-to-urea molar ratio and the reaction conditions. For instance, in UF resins with an F/U molar ratio between 1.0 and 1.6, the approximate distribution of methylolureas can be around 20-25% monomethylolurea, 60-65% dimethylolurea, and 10-15% trimethylolurea. researchgate.net Higher F/U molar ratios (e.g., above 1.8) tend to favor the formation of more highly methylolated species. researchgate.net
| Methylolurea Species | Approximate Percentage (F/U 1.0-1.6) |
| Monomethylolurea | 20-25% |
| Dimethylolurea | 60-65% |
| Trimethylolurea | 10-15% |
Note: This table represents approximate distributions based on specific F/U ratios and conditions and can vary widely depending on synthesis parameters. researchgate.net
| Reaction Step | Kinetics Order (Forward Reaction) | Catalysis |
| Urea + Formaldehyde → Monomethylolurea | Second-order | Acid and Base |
| Monomethylolurea + Formaldehyde → Dimethylolurea | Bimolecular | Acid and Base |
| Dimethylolurea + Formaldehyde → Trimethylolurea | Not explicitly stated as simple order in sources | Acid and Base |
Note: Kinetics can be complex and influenced by various factors; this table provides a simplified overview based on available information. cusat.ac.inscribd.comscispace.comresearchgate.net
Influence of Reaction Conditions on Methylol Group Formation
The initial step in UF resin synthesis is the addition reaction, also known as methylolation or hydroxymethylation, where formaldehyde reacts with the amino groups of urea to form methylolureas. irispublishers.comirispublishers.comgloballcadataaccess.org This reaction is influenced by several key parameters, including pH, formaldehyde-to-urea (F/U) molar ratio, temperature, and reaction time. irispublishers.comirispublishers.com
The addition reaction is generally favored under alkaline conditions. irispublishers.comirispublishers.comuc.edu At appropriate elevated temperatures, urea dissolves in formaldehyde to form a clear solution, initiating the endothermic addition reaction. irispublishers.com A sudden drop in temperature or pH can hinder this initiation, potentially causing urea precipitation. irispublishers.comirispublishers.com The F/U molar ratio plays a critical role in determining the degree of methylolation. Higher F/U molar ratios tend to increase the formation of highly methylolated species, such as dimethylolurea and trimethylolurea. researchgate.netasianpubs.org Urea has four potential sites for deprotonation, allowing for the reaction with up to four molecules of formaldehyde to form various methylol urea derivatives. irispublishers.comirispublishers.com Trimethylolurea is often reported as a favorable synthesized derivative, while dimethylolurea can be synthesized in highly alkaline media, monomethylolurea is reversible, and tetramethylolurea is thermodynamically unfavorable. irispublishers.comirispublishers.com
As the addition reaction proceeds, the deprotonation of urea can cause the pH to gradually decrease towards acidity, which can make the reaction less favorable over time. irispublishers.comirispublishers.com Catalysts can be employed to buffer the system and maintain favorable conditions. irispublishers.comirispublishers.com
Table 1: Influence of F/U Molar Ratio on Methylol Group Formation
| Initial F/U Molar Ratio | Observation | Source |
| Higher than 1.8 | Improved tendency to form highly methylolated species. | researchgate.net |
| 2.1 | Yielded the highest proportion of linear methylol groups at parity of final F/U ratio. cnrs.fr | cnrs.fr |
| 1.9 | Lower content of total hydroxymethyl linkages compared to 2.1 and 2.3. cnrs.fr | cnrs.fr |
Condensation (Polymerization) Reaction Mechanisms
Following the initial methylolation, the condensation reaction occurs, leading to the formation of polymeric structures in UF resins. irispublishers.comirispublishers.com This polymerization involves reactions between methylol groups, amino groups, and urea derivatives, resulting in chain growth and crosslinking. irispublishers.comirispublishers.com The condensation process is significantly influenced by pH, being more favorable and proceeding faster in acidic media. irispublishers.comirispublishers.com This is because the removal of hydroxyl groups from methylol urea derivatives is more favorable under acidic conditions. irispublishers.comirispublishers.com The difference in optimal pH for addition and condensation reactions forms the basis for the common two-step synthesis process, where the pH is lowered after the addition reaction to promote condensation. irispublishers.comirispublishers.com
During condensation, the viscosity of the resin increases, initially slowly and then rapidly after a critical time, which can be considered the onset of the curing process. irispublishers.comirispublishers.com
Formation of Methylene (B1212753) Linkages (–N-CH2-N–)
Methylene linkages (–N-CH2-N–) are stable crosslinks formed during the condensation of UF resins. irispublishers.comirispublishers.com The formation of methylene bridges occurs between the amino groups of urea and methylol groups in methylolureas. cnrs.fr This reaction is generally favored under acidic conditions. uc.edukirj.ee As condensation progresses, the more stable methylene linkages are formed, and this process is accompanied by the release of formaldehyde. irispublishers.comirispublishers.com Studies using 13C NMR have shown that methylene linkages linked to secondary or tertiary amino groups primarily form under acidic conditions through the branching of chains in reactions involving mono- and 1,3-bishydroxymethyl urea. kirj.ee
Formation of Dimethylene Ether Linkages (–N-CH2-O-CH2-N–)
Dimethylene ether linkages (–N-CH2-O-CH2-N–) are also formed during the condensation of UF resins, resulting from the reaction between two methylol groups. irispublishers.comirispublishers.comuc.educnrs.fr These linkages are considered less stable than methylene linkages. irispublishers.comirispublishers.com Dimethylene ether formation can occur during the condensation reaction and also potentially during the storage of resins with the participation of hydroxymethyl groups. kirj.ee While classical theory suggested that the condensation of methylolureas primarily forms methylene ether bridges under alkaline pH, competitive formation of methylene bridges has also been observed in alkaline solutions. researchgate.net However, at specific alkaline conditions (e.g., 80-90°C with F/U = 2/1), methylene ether bridges were exclusively formed in some studies. researchgate.net
Competitive Reaction Pathways and Linkage Formation
The condensation of urea and formaldehyde involves competitive reaction pathways that lead to the formation of different types of linkages, primarily methylene and dimethylene ether bridges. researchgate.net The relative proportion of these linkages is influenced by reaction conditions, particularly pH and the F/U molar ratio. researchgate.netcnrs.frkirj.ee
Under acidic polycondensation conditions, a relatively constant ratio of methylene and dimethylene ether groups (approximately 2.5) has been observed, which appears to be independent of other structural characteristics. kirj.ee However, this ratio might be influenced by the presence of methanol in formaldehyde solutions, leading to the formation of methoxymethylene groups as part of the ether constituent. kirj.ee
Studies have shown that lowering the initial F/U molar ratio can lead to an increase in the content of linear ether linkages. cnrs.fr Conversely, a high starting molar ratio with less urea initially can result in the formation of more dimethylene ether bridges and methylol groups, but fewer methylene bridges in the final product. diva-portal.org This is thought to be related to the formation of more highly substituted amino groups when less urea is present initially. diva-portal.org
The conversion of less stable dimethylene ether linkages to more stable methylene linkages can occur as condensation continues, particularly under acidic conditions. mdpi.comresearchgate.net This conversion is accompanied by the release of formaldehyde. irispublishers.comirispublishers.com
Catalysis in this compound Synthesis
Catalysts play a crucial role in controlling the rate and extent of both the addition and condensation reactions in urea-formaldehyde synthesis. globallcadataaccess.orgureaknowhow.comresearchgate.net The synthesis can be catalyzed by either acidic or alkaline conditions. globallcadataaccess.orgresearchgate.netas-proceeding.com
Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH) and ammonium (B1175870) hydroxide (NH4OH), are typically used during the initial methylolation step to favor the formation of methylolureas. mdpi.comresearchgate.net Under alkaline conditions, the base can deprotonate urea, forming a stronger nucleophile that reacts with formaldehyde. asianpubs.org
Acidic catalysts are essential for promoting the condensation (polymerization) reactions, which occur more rapidly at lower pH values. irispublishers.comirispublishers.commdpi.com Common acidic catalysts include strong acids like sulfuric acid (H2SO4), hydrochloric acid (HCl), and phosphoric acid (H3PO4), as well as acidic salts like ammonium chloride (NH4Cl) and ammonium sulfate (B86663) ((NH4)2SO4). researchgate.netas-proceeding.commdpi.combme.hu These catalysts facilitate the removal of hydroxyl groups from methylol ureas, enabling the formation of methylene and dimethylene ether linkages. irispublishers.comirispublishers.com
Catalysts can be broadly classified as direct or latent. bme.hu Direct catalysts, such as strong acids or strongly acidic salts, immediately reduce the pH of the resin mixture. bme.hu Latent catalysts, such as ammonium salts, react with free formaldehyde present in the resin at elevated temperatures, releasing acid and gradually lowering the pH to promote curing. bme.hugoogle.com
The choice and concentration of the catalyst significantly influence the reaction rate, the types of linkages formed, the molecular weight distribution, and ultimately the properties of the final resin, including curing speed and formaldehyde emission. ureaknowhow.comresearchgate.netgoogle.commdpi.com For instance, using an ammonium chloride catalyst and maintaining a final pH of 4 with a urea/formaldehyde molar ratio of 1.3 has been identified as optimal for certain this compound synthesis processes aimed at producing slow-release fertilizers. mdpi.com
Table 2: Examples of Catalysts Used in UF Resin Synthesis
| Catalyst Type | Examples | Primary Role | Favorable pH Range | Source |
| Alkaline | NaOH, NH4OH | Methylolation | > 7 | mdpi.comresearchgate.netgoogle.com |
| Acidic (Direct) | H2SO4, HCl, H3PO4, Oxalic acid, Citric acid | Condensation/Curing | < 7 (acidic) | researchgate.netas-proceeding.combme.hu |
| Acidic (Latent) | NH4Cl, (NH4)2SO4 | Condensation/Curing (latent) | Acidic (at temp) | researchgate.netbme.hugoogle.com |
Table 3: Effect of Catalyst and pH on this compound Synthesis (Example Findings)
| Catalyst Used | Final pH Condition | U/F Molar Ratio | Observed Effect | Source |
| Ammonium chloride | 4 | 1.3 | Optimal for synthesis of slow-release fertilizer with increased curing rate. mdpi.com | mdpi.com |
| None | 3 | Varied | Relatively high cold water-insoluble nitrogen values with little dependence on U/F. mdpi.com | mdpi.com |
Acid-Catalyzed Polymerization Mechanisms
Acid catalysis plays a critical role in the condensation stage of UF resin synthesis, primarily facilitating the formation of methylene bridges. dycknewmaterials.comasianpubs.orguc.edu Under acidic conditions, methylol groups react with active hydrogen atoms from amine or amide groups of urea or other methylolurea molecules, releasing water and forming methylene (-CH2-) linkages. dycknewmaterials.com This polycondensation reaction leads to the growth of the polymer chain and the formation of a cross-linked network. uc.edu Strong acid conditions can accelerate the methylene bridge formation significantly. dycknewmaterials.comresearchgate.net However, controlling the reaction rate is essential under acidic conditions to prevent premature gelation or the formation of undesirable byproducts. google.com
Base-Catalyzed Polymerization Mechanisms
Base catalysis is typically employed during the initial methylolation stage of UF resin synthesis. dycknewmaterials.comasianpubs.orguc.edu Under alkaline or neutral conditions, formaldehyde reacts with the amino groups of urea to form methylolurea compounds, such as monomethylolurea, dimethylolurea, and trimethylolurea. dycknewmaterials.comasianpubs.orgresearchgate.netuc.edu This addition reaction involves the nucleophilic attack of the urea nitrogen on the carbonyl carbon of formaldehyde. asianpubs.org The rate of formation of these methylol compounds can be influenced by the pH, with neutral to weakly alkaline conditions favoring their formation. dycknewmaterials.comgoogle.com While base catalysis primarily drives the addition reaction, condensation reactions can also occur to a limited extent under alkaline conditions, primarily forming linear ether linkages. researchgate.net
Dual-Catalyst Systems and Their Synergistic Effects
Many industrial synthesis processes for urea-formaldehyde resins utilize a multi-stage approach involving changes in pH, often referred to as the "alkali-acid-alkali" method. researchgate.netnih.govwoodresearch.sk This sequential catalysis leverages the benefits of both alkaline and acidic conditions to control the different stages of the reaction. The initial alkaline stage promotes efficient methylolation, forming stable methylolurea intermediates. dycknewmaterials.comresearchgate.netuc.edugoogle.com Subsequently, the pH is lowered to an acidic range to catalyze the condensation reactions and build the polymer network through methylene bridge formation. dycknewmaterials.comasianpubs.orgresearchgate.netuc.edu A final adjustment to alkaline conditions may be performed for stability during storage. woodresearch.sk This modulation of pH allows for better control over the reaction rate, molecular weight distribution, and the balance between methylol groups and methylene linkages in the final resin, thereby influencing its curing behavior and performance. researchgate.netwoodresearch.sk While the search results describe the distinct roles of acid and base catalysis and the multi-stage process, detailed research findings specifically quantifying synergistic effects of simultaneously used dual catalysts were not prominently featured. The synergy in the conventional multi-stage process lies in the optimal conditions provided for distinct reaction types (addition and condensation) in separate steps.
Process Optimization and Control Strategies for this compound Synthesis
Optimizing the synthesis of urea-formaldehyde resins involves carefully controlling key process parameters to achieve desired resin properties for specific applications. as-proceeding.comureaknowhow.comresearchgate.netureaknowhow.com
Influence of Formaldehyde-to-Urea Molar Ratio on Resin Structure and Reactivity
The molar ratio of formaldehyde to urea (F/U ratio) is a critical factor that significantly impacts the structure and properties of the resulting UF resin. as-proceeding.comureaknowhow.comresearchgate.netureaknowhow.comnih.govresearchgate.netmdpi.com A higher F/U ratio generally leads to a higher degree of methylolation and a more branched or cross-linked polymer structure upon curing. as-proceeding.comureaknowhow.comresearchgate.netureaknowhow.com Resins synthesized with higher formaldehyde content tend to have improved water resistance but can also exhibit increased brittleness. as-proceeding.comureaknowhow.comresearchgate.netureaknowhow.com Conversely, lower F/U ratios result in more linear structures and lower cross-linking density. nih.govmdpi.com The F/U ratio influences physical properties such as bulk density, Shore D hardness, and thermal conductivity coefficient. as-proceeding.comureaknowhow.comresearchgate.netureaknowhow.com For instance, studies have shown that increasing the formaldehyde/urea molar ratio can lead to an increase in bulk density, Shore D hardness, and thermal conductivity coefficient of the resin. as-proceeding.comureaknowhow.comresearchgate.netureaknowhow.com
Here is a conceptual table illustrating the general influence of the Formaldehyde-to-Urea Molar Ratio:
| Formaldehyde-to-Urea Molar Ratio | Degree of Methylolation | Polymer Structure Characteristics | Water Resistance | Brittleness |
| Low | Lower | More linear, lower cross-linking | Lower | Lower |
| High | Higher | More branched/cross-linked, higher density | Higher | Higher |
Impact of Reaction Temperature on Polymerization Kinetics and Thermodynamics
Reaction temperature plays a crucial role in controlling the rate and extent of UF resin formation. as-proceeding.comureaknowhow.comresearchgate.netureaknowhow.comresearchgate.netmdpi.comasu.edu Chemical reactions generally proceed faster at higher temperatures, and this holds true for the polymerization of urea and formaldehyde. ureaknowhow.com Temperature affects the kinetics by influencing the frequency of collisions between reactant molecules and the energy available for the reactions to occur. It also impacts the thermodynamics, affecting the equilibrium of the reversible condensation reactions. Synthesis is often carried out within specific temperature ranges, for example, between 70 °C and 90 °C in some studies. as-proceeding.comureaknowhow.comresearchgate.netureaknowhow.com Optimal temperature profiles are determined to maximize resin yield and achieve desired properties within a reasonable reaction time. as-proceeding.comureaknowhow.comresearchgate.netureaknowhow.com
Role of pH Modulation (Alkaline, Acidic, Neutral Stages) in Reaction Progression
Modulating the pH during the synthesis process is a fundamental strategy for controlling the reaction progression of urea-formaldehyde resins. dycknewmaterials.comresearchgate.netuc.edugoogle.comnih.govwoodresearch.sk As discussed in the dual-catalyst systems section, different pH ranges favor distinct reactions. Alkaline conditions (typically pH 7-9) are optimal for the initial addition reaction (methylolation), leading to the formation of stable methylolureas. dycknewmaterials.comuc.edugoogle.com In this range, the rate of methylene bridge formation is very slow. dycknewmaterials.comgoogle.com Lowering the pH to the acidic range (typically pH 4-6) significantly increases the rate of condensation reactions, promoting the formation of methylene linkages and polymer growth. dycknewmaterials.comgoogle.com The rate of methylene formation increases linearly with decreasing pH in the acidic range, while methylolation rate is less affected. google.com At approximately pH 5, the rates of methylolation and methylene formation can be comparable, but below pH 5, methylene formation becomes dominant, potentially leading to rapid polymerization and precipitation. google.com Neutral conditions can also be used for the initial methylolation step. uc.edu The strategic control of pH through alkaline, acidic, and sometimes neutral stages allows manufacturers to control the degree of methylolation, the rate of condensation, the molecular weight development, and the final structure of the UF resin. researchgate.netwoodresearch.sk
Effect of Urea Addition Strategies (Single-stage, Multi-stage)
The strategy for adding urea during the synthesis of urea-formaldehyde resins significantly impacts the final resin's structure and properties. The conventional synthesis often involves a two-step process: initial methylolation under alkaline conditions followed by condensation under acidic conditions. up.pt Urea can be added in a single charge at the beginning or in multiple stages throughout the reaction.
Studies have investigated the effects of different numbers of urea additions on the performance of low formaldehyde/urea (F/U) molar ratio UF resins. woodj.org For instance, research compared resins prepared with two or three urea additions at low molar ratios of 0.7 and 1.0. woodj.org Increasing the number of urea additions, alongside the F/U molar ratio, was found to increase resin viscosity and molecular weight while decreasing gelation time. woodj.org
Data from a study on UF resins synthesized with different numbers of urea additions and F/U molar ratios illustrates these effects:
| F/U Molar Ratio | Number of Urea Additions | Viscosity (cP) | Gelation Time (s) |
| 0.7 | 3 | Lower | Higher |
| 1.0 | 2 | Higher | Lower |
Note: Data is illustrative based on reported trends where increased urea additions and F/U ratio led to higher viscosity and lower gel time. woodj.org
The addition of urea in multiple stages, particularly the final addition, plays a role in consuming free formaldehyde and influencing the molecular weight distribution and stability of the resin during storage. e3s-conferences.org Adding the final urea can initially decrease viscosity due to the reaction between the polymer fraction and free urea, followed by a viscosity increase as further condensation occurs. e3s-conferences.org
Kinetic Modeling and Simulation of this compound Reaction Systems
Kinetic modeling and simulation are crucial tools for understanding and optimizing the complex reaction network involved in urea-formaldehyde polymerization. scientific.netresearchgate.net These models aim to predict the concentration of reactants, intermediates, and products, as well as the evolution of functional groups and molecular weight distribution during the synthesis. scientific.netresearchgate.net
Kinetic models are typically developed as a set of ordinary differential equations (ODEs) based on proposed reaction mechanisms. scientific.netresearchgate.net These models account for the functional groups on urea and formaldehyde and the reactive polymer chains. scientific.netresearchgate.net Both the formation and decomposition reactions, which are dependent on pH and temperature, are often included in comprehensive models. researchgate.netsemanticscholar.org
Researchers have developed kinetic models to predict formaldehyde concentration during the pre-polymerization process. scientific.netresearchgate.net Comparisons between computer simulation results and experimental investigations have shown good agreement, validating the models' predictive capabilities. scientific.netresearchgate.net These models can also predict the evolution of functional groups during polymerization, aiding in selecting synthesis conditions to minimize residual formaldehyde and control the final product's chemical structure. scientific.netresearchgate.net
Quantitative on-line NMR spectroscopy has been used to study the kinetics of the reaction between aqueous formaldehyde and urea, focusing on the formation of low molecular mass compounds during the methylolation step. figshare.comamazonaws.com Experimental data from such studies, conducted at varying F/U molar ratios, pH values, and temperatures, are used to develop kinetic models based on true species concentrations. figshare.comamazonaws.com
Rheological Behavior and Viscosity Control during Synthesis
The rheological behavior, particularly viscosity, of urea-formaldehyde resins during synthesis is a critical parameter that affects processing and the final properties of the cured product. chimarhellas.comresearchgate.nethud.ac.uk Viscosity is closely related to the molecular weight and degree of polymerization of the resin. google.comhydramotion.com
Controlling viscosity during synthesis is essential for various applications, such as in the production of fiber mats and wood-based panels, where it influences factors like even application, wetting behavior, and penetration into the substrate. chimarhellas.comgoogle.comncsu.edu
Viscosity can be controlled by adjusting factors such as the molecular weight of the resin or by incorporating thickeners. google.com The addition of a thickener allows for more precise control over viscosity. google.com For example, in the production of roofing mats, UF resin compositions may include a thickener to achieve a desired viscosity range, such as 175 to 250 cP, or more preferably 200 to 220 cP, for the resin composition before dilution. google.com The final binder formulation might have a lower target viscosity, for instance, 3 to 10 cP. google.com
The viscosity of UF resins changes throughout the synthesis and curing process. researchgate.net It generally increases with temperature up to a certain point, after which prolonged heating at high temperatures can lead to degradation and a decrease in viscosity. researchgate.net For particleboard resins, a viscosity in the range of 100 to 450 cP at 20°C is often considered suitable, although newer formulations aimed at reducing formaldehyde emission may exhibit different characteristics. researchgate.net
The rheological behavior of UF resins during storage has also been studied, showing an initial period of slow viscosity growth followed by a rapid increase in structuration leading to gelation. researchgate.netresearchgate.net
Fillers can also influence the rheological behavior and curing properties of UF resins. hud.ac.ukncsu.edu Different types of flour fillers, for example, have been shown to impact gel time, solid content, and viscosity of the adhesive mixture. hud.ac.ukncsu.edu
Real-time Monitoring of Reaction Progression
Real-time monitoring of the reaction progression during urea-formaldehyde resin synthesis is vital for ensuring product quality, consistency, and optimizing the process. Traditional methods often involve taking samples and performing offline measurements, which can introduce delays and potential inconsistencies. up.pthydramotion.com
Advanced techniques are being developed and utilized for in-situ and real-time monitoring. Near-infrared (NIR) spectroscopy, particularly Fourier transform NIR (FT-NIR) spectroscopy, has shown potential for on-line monitoring and control of polymerizations, including UF resin synthesis. chimarhellas.comup.ptchimarhellas.com FT-NIR spectroscopy via optical fibers can monitor reaction progress in situ, providing rapid acquisition of absorbance values that can be used to predict sample composition and track the formation of different structures. chimarhellas.comup.pt This technique can detect deviations from the desired reaction pathway and provide early warnings of changes in reaction rate. chimarhellas.com
Real-time viscosity measurement is another effective method for monitoring the reaction endpoint in polymerization reactions, including the synthesis of formaldehyde-based resins. hydramotion.comhydramotion.com As the polymerization progresses, the increasing molecular chains lead to an increase in the mixture's viscosity, which correlates with the degree of polymerization. hydramotion.com In-line viscometers provide direct, automated measurements that eliminate the delays and potential errors associated with manual sampling and offline viscosity determination. hydramotion.comhydramotion.com Monitoring viscosity in real-time allows for precise tracking of polymer chain growth, crosslinking, and identifying the reaction completion point, enabling timely termination of the process. hydramotion.comhydramotion.com
Differential scanning calorimetry (DSC) can also be used to monitor the curing reactions of UF adhesives, providing real-time data on the heat generated as a function of temperature. woodresearch.sk
Structural Elucidation and Microstructural Analysis of Urea Formaldehyde Polymers
Molecular Weight Distribution Analysis of Urea (B33335) Formaldehyde (B43269) Resins
The molecular weight distribution (MWD) of UF resins significantly impacts their physical properties, such as brittleness, strength, and flow characteristics. waters.com Techniques like Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) and High-Performance Liquid Chromatography (HPLC) are commonly employed to characterize the molecular size and separate different polymeric species. researchgate.netcnrs.fr
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Applications
GPC, also known as SEC, is a chromatographic technique that separates molecules based on their hydrodynamic volume in solution. waters.com This method is widely used to determine the molecular weight and molecular weight distribution of UF resins. researchgate.netcnrs.frresearchgate.net Higher molecular weight molecules elute earlier from the column, while smaller molecules, which can permeate more deeply into the stationary phase pores, elute later. waters.com
GPC/SEC with detectors such as differential refractive index (RI) and differential viscosity has been used to characterize commercial UF resins produced with different formaldehyde-to-urea (F/U) molar ratios and to monitor changes in molecular weight and MWD during aging. researchgate.netcnrs.fr Studies have shown that UF resins can contain fractions with very high molecular weight (M > 100,000 g/mol ), particularly in the disperse phase of aqueous dispersions. researchgate.net The effectiveness of GPC for qualitative comparison of UF resin formulations has also been demonstrated. researchgate.net
Factors such as flow rate, column temperature, detector temperature, and sample injection temperature can influence the molecular weight measurement of UF resins by GPC. researchgate.net Samples for GPC analysis are typically prepared by dissolving the resin in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and filtering before injection. researchgate.netcnrs.frcnrs.fr
High-Performance Liquid Chromatography (HPLC) for Oligomer Characterization
HPLC is a valuable technique for separating and quantifying the low molecular weight components, such as unreacted urea, methylolurea, and dimethylolurea (B1678115), present in UF resins. researchgate.netcnrs.frresearchgate.net This method allows for the evaluation of the fraction of these oligomers and monitoring their evolution during resin synthesis and aging. researchgate.netcnrs.fr By providing detailed information on the composition of the low molecular weight fraction, HPLC complements GPC/SEC, which focuses on the higher molecular weight polymer chains. researchgate.net
Spectroscopic Characterization of Urea Formaldehyde Molecular Structures
Spectroscopic techniques provide detailed information about the functional groups and chemical linkages within this compound polymers, offering insights into the molecular structure and the reactions occurring during synthesis and curing.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Functional Group Identification
NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is a powerful tool for identifying and quantifying different structural units and functional groups in UF resins. researchgate.netchimarhellas.commdpi.com ¹³C NMR analysis, in particular, has been used to track structural changes during the synthesis of UF resins, revealing the formation of ether bonds and methylene (B1212753) linkages. mdpi.com Quantitative ¹³C NMR can provide a detailed picture of the resin composition. researchgate.netresearchgate.netmdpi.com
NMR spectroscopy has been used to identify methylol-, dimethylol-, and trimethylolurea species formed during the methylolation reaction, controlling the reactant ratios. chimarhellas.com Studies using NMR have confirmed that polymerization under acidic conditions primarily proceeds via the formation of methylene linkages (-NCH₂N-), while under alkaline conditions, the formation of dimethylene ether groups (-CH₂-O-CH₂-) is observed. akjournals.comresearchgate.net Highly condensed water-soluble urea resins have also been found to contain hemiformal groups, which can be quantitatively determined by NMR. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis
FTIR spectroscopy is widely used to analyze the chemical bonds and functional groups present in UF resins, providing a "chemical fingerprint" of the material. scispace.comnih.govchimarhellas.combibliotekanauki.plresearchgate.netcentrumdp.skbohrium.compku.edu.cn FTIR can identify characteristic absorption bands corresponding to various functional groups and linkages formed during the reaction between urea and formaldehyde. researchgate.netpku.edu.cn
Typical FTIR spectra of UF resins show strong absorptions related to the basic structure of urea, such as amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands. researchgate.net Bands corresponding to -CH₂OH (methylol groups), -CH₂- (methylene bridges), and C-O-C (methylene ether bridges) are also observed, indicating the polymerization process. nih.govakjournals.comcentrumdp.skpku.edu.cnrsc.org FTIR analysis can track the variation of these functional groups with reaction conditions, such as pH and formaldehyde-to-urea molar ratio. chimarhellas.compku.edu.cn Changes in FTIR spectra have been correlated with the curing characteristics and properties of UF resins. centrumdp.sk
Raman Spectroscopy for Structural Fingerprinting
Raman spectroscopy is another valuable technique for elucidating the structural characteristics of urea-formaldehyde resins and model compounds. chimarhellas.comcapes.gov.brelib.gov.ph Raman spectra provide information about the vibrational modes of the molecules, offering a complementary perspective to FTIR. chimarhellas.comcapes.gov.br
Raman spectroscopy has been used to differentiate methylol and certain methylene functionalities in both model compounds and UF resins. capes.gov.br Studies have examined the spectra of resins at various stages of cure, and the observed trends have aligned with proposed mechanisms of the curing process. capes.gov.br Raman spectroscopy can provide insights into the molecular phenomena occurring during the cure and degradation of these resins. capes.gov.br In situ Raman spectroscopy has also been used to study the cross-bonding process of UF resin. cnrs.fr
| Analytical Technique | Information Provided | Application in UF Resin Analysis |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Molecular Weight Distribution (Mw, Mn, Mz, PDI) | Characterizing overall polymer size, monitoring polymerization and aging, comparing different resin formulations. waters.comresearchgate.netcnrs.frresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification of Low Molecular Weight Compounds | Characterizing unreacted monomers and oligomers (urea, methylolurea, dimethylolurea), monitoring early stages of reaction and aging. researchgate.netcnrs.frresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) | Identification and Quantification of Functional Groups and Linkages | Determining the types and amounts of methylol groups, methylene bridges, methylene ether bridges, and hemiformals; understanding reaction pathways and structural changes during synthesis and curing. akjournals.comresearchgate.netchimarhellas.commdpi.com |
| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of Chemical Bonds and Functional Groups | Confirming the presence of characteristic functional groups (C=O, N-H, C-N, C-O-C, -CH₂OH, -CH₂-); analyzing structural changes with varying synthesis conditions and curing. scispace.comnih.govchimarhellas.comakjournals.combibliotekanauki.plresearchgate.netcentrumdp.skbohrium.compku.edu.cnrsc.org |
| Raman Spectroscopy | Structural Fingerprinting and Identification of Functional Groups | Differentiating methylol and methylene functionalities; studying structural changes during curing; complementary to FTIR analysis. cnrs.frchimarhellas.comcapes.gov.brelib.gov.ph |
Mass Spectrometry (MS) for Oligomeric Species Characterization
Mass spectrometry, particularly techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS), are valuable tools for characterizing the oligomeric species present in urea-formaldehyde resins. MALDI-TOF MS has proven appropriate for analyzing UF resins with varying degrees of polymerization, allowing for the monitoring of key structural changes researchgate.net. This technique can provide a comprehensive mass range for a small amount of analyte and has been used to determine complex series of oligomers in wood adhesives and other polycondensation resins cnrs.fr.
Studies using ESI-MS have tracked structural changes during the synthesis of low-molar ratio UF resins. These studies revealed that condensations producing polymers are linked by ether bonds in addition to hydroxymethylation reactions during the initial alkaline stage nih.gov. The acidic stage is characterized by the considerable formation of branched methylene linkages, which constitute the highest content among the condensed structures nih.gov. Molecular ions such as M + H⁺, M + Na⁺, and M + K⁺ are typically observed in positive ESI mode, and in some instances, complex ions like 2M⁺ and 3M⁺, associated with H⁺, Na⁺, and K⁺, can also be detected nih.gov.
Analysis of UF resins by MALDI-TOF MS can show a decrease in the intensity of the monohydroxymethyl urea (MMU) signal as polymerization increases, corresponding to an increase in mass spectra values in the higher mass range (above 1000 g/mol ) researchgate.net. More branched and longer polymer homologues exhibit significantly more intensive signals in the higher mass ranges (up to 1400 g/mol ) researchgate.net. Oligomers containing ether bonds may be more abundant than those with methylene bonds in certain cases researchgate.net.
Microstructural and Nanostructural Analysis of Cured this compound Resins
Cross-linking Density and Network Architecture Determination
The curing of UF resin involves condensation and cross-linking reactions, leading to the formation of a rigid three-dimensional polymer network slideshare.netirispublishers.com. The degree of cross-linking is crucial for the resin's properties, with higher cross-link density generally leading to increased hardness and reduced solubility uc.eduajol.info. The gel point of a UF resin, which marks the initiation of gelation due to the crosslinking of polymer clusters, is influenced by factors such as the formaldehyde to urea (F/U) molar ratio and the presence of hardeners acs.org.
Studies suggest that UF resins with higher F/U molar ratios (>1.2) tend to form a dense cross-linked structure, contributing to better physical and mechanical properties researchgate.net. Conversely, low molar ratio resins may form a network structure with an insignificant amount of cross-bridges researchgate.net. The introduction of certain modifiers, such as nanofibrillated cellulose (B213188) (CNF), can enhance the cross-linking density through their long-chain structure mdpi.com. The viscosity of the UF resin can also influence the crosslink density, with increased viscosity often correlating with increased molecular weight and crosslink density ajol.inforesearchgate.net.
Crystallinity and Amorphous Domain Characterization via X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a primary technique for characterizing the crystallinity and amorphous domains within urea-formaldehyde resins. Unlike many thermosetting resins, UF often exhibits crystalline domains mdpi.comnih.gov. The presence of these crystalline regions is believed to contribute to improved hydrolytic stability and mechanical properties rsc.orgresearchgate.net.
XRD analysis of UF resins with different F/U molar ratios shows that resins with lower F/U ratios (e.g., 1.0) tend to have higher crystallinity compared to those with higher F/U ratios (e.g., 1.4), which exhibit a more amorphous structure mdpi.comnih.govresearchgate.net. The crystallinity can increase with the addition of curing agents, although the position of the crystallization peaks typically remains unchanged regardless of the type or amount of curing agent mdpi.comnih.govresearchgate.net.
Characteristic diffraction peaks are observed in the XRD patterns of crystalline UF resins. For instance, a low F/U (1.0) resin shows a sharp main peak at 2θ of 21.96°, along with additional peaks at 2θ of 24.64°, 31.26°, and 40.72° mdpi.com. A cured UF resin with an F/U molar ratio of 1.2 showed crystalline regions accounting for nearly 14.48% of the resin, with estimated grain sizes around 4.1 to 4.8 nm at specific 2θ values rsc.orgresearchgate.net. The calculated d-spacing values for these peaks provide further insight into the crystalline structure rsc.org. The position of the crystallization peak and additional peaks in low F/U resins did not change before and after curing mdpi.com.
The difference in crystallinity between high and low F/U resins is primarily attributed to the decrease in linear methylene structure and the increase in branched chain methylene structure with increasing molar ratio mdpi.com. Linear molecules in low F/U UF resin tend to form crystalline regions through hydrogen bonding, while the higher branched chain structure in high F/U resin promotes the formation of a cross-linked network during curing, thereby reducing the crystalline area nih.gov.
Morphological Assessment using Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is widely used to assess the morphology of urea-formaldehyde resins, both before and after curing. SEM images reveal structural features that can vary depending on the F/U molar ratio and curing conditions.
UF resins with low F/U ratios (e.g., 1.0) often exhibit spherical or flat structures before and after curing mdpi.comnih.govresearchgate.net. The diameter of these spherical structures can increase with the addition of a curing agent mdpi.comnih.gov. In contrast, these spherical structures are less easily observed in UF resins with high F/U ratios (e.g., 1.4) mdpi.comnih.gov. The cross-section of uncured resin films can show uneven shapes and spherical nodular surface protrusions for high F/U ratios, while low F/U ratios display many shaped spherical particles, aggregates, and flat plate-like crystals mdpi.com. Flat plate crystals are considered indicative of progressive or complete crystal growth mdpi.com.
After curing, low F/U resins can show a large number of spherical particles on the fracture surface, sometimes clustered in the form of beads and surrounded by snowflake-shaped primary particles composed of flat plates and filamentous crystals mdpi.com. These spherical structures in cured UF resins may be more resistant to hydrolytic degradation compared to amorphous regions researchgate.net. The occurrence and size of spherical structures can decrease as the F/U molar ratio increases, although they have been observed even in cured UF resins with higher F/U mole ratios like 1.4 researchgate.net. SEM observations support the proposed colloidal characteristics of UF resin scirp.org.
Investigation of Hydrogen Bonding Networks within Polymer Matrix
Hydrogen bonding plays a significant role in the structure and properties of urea-formaldehyde resins. Fourier Transform Infrared (FT-IR) spectroscopy is a common technique used to investigate hydrogen bonding networks within the polymer matrix.
FT-IR results have shown that changes in the linear segment, branched structure, hydroxymethyl, and methylene structures in UF affect the formation of crystal structure mdpi.comnih.gov. Hydroxymethylated species may contribute to the formation of crystals mdpi.comnih.gov. Hydrogen bonds between linear molecules obtained from the cleavage of formaldehyde and methylene ether bonds of branched chains can form the crystal domain of UF resin nih.gov.
The hydrogen bond interaction between reinforcing agents like nanocellulose and the resin matrix can influence the cross-linking effect of the resin itself mdpi.com. Stronger hydrogen bonding from certain modifiers can improve the thermal stability of the resin mdpi.com. The high order of the crystal structure in UF resin is attributed to the hydrogen bonding between colloidal particles nih.gov. During curing, hydrophilic groups on the branched structure can form a cross-linked network, and their susceptibility to hydrolysis can reduce the hydrogen bonds responsible for crystallization, thus decreasing crystallinity nih.gov.
In the context of composites, the presence of amino and carbonyl groups in urea enables its retention within the interlayer space of materials like kaolinite (B1170537) by establishing hydrogen bonds with hydroxyl and basal oxygen atoms rsc.org. FT-IR spectroscopy can indicate the appearance of characteristic vibrational bands of intercalated urea molecules and the hydrogen bonds they form rsc.org. Changes in specific vibration bands in FT-IR spectra can indicate restructuring related to N-methylolation and the presence of methylene and oxymethylene linkages rsc.org.
The development of cyclic intermediate structures in cross-linked urea-formaldehyde polymer matrices involves intermolecular hydrogen bonding between carbonyl oxygens and imide hydrogens google.comgoogle.com. This hydrogen bonding is estimated to continue until the average complex reaches a certain molecular weight, after which cross-linking condensations occur google.comgoogle.com.
Here is a table of the mentioned compounds and their PubChem CIDs:
| Compound Name | PubChem CID |
| This compound Resin | 62705 thegoodscentscompany.comnih.govsantos.com |
| Formaldehyde | 712 wikipedia.orgscribd.comfishersci.sefishersci.cabmrb.iowikipedia.org |
| Urea | 1176 wikipedia.orgfishersci.canih.gov |
| Monomethylolurea | 62200 (as part of a polymer) sci-toys.com |
| Ammonium (B1175870) chloride | 25517 (Not explicitly mentioned in the context of CID, but used as hardener) |
| Aluminum chloride | 24851 (Not explicitly mentioned in the context of CID, but used as curing agent) |
| Boric acid | 7628 google.com (Not explicitly mentioned in the context of CID, but used as additive) |
| Glycerol | 753 google.com (Not explicitly mentioned in the context of CID, but used as additive) |
| Furfural | 7026 ncsu.edu (Not explicitly mentioned in the context of CID, but used in co-condensation) |
| Kaolinite | 16211311 rsc.org (Not a chemical compound in the same sense, but a material mentioned) |
| Nanocellulose (CNF) | No specific CID for CNF as a material |
| Nanocrystalline cellulose (NCC) | No specific CID for NCC as a material |
Interactive Data Table Example (Based on XRD Crystallinity Data):
| F/U Molar Ratio | State | Curing Agent | Crystallinity (%) | Main Peak 2θ (°) | Additional Peaks 2θ (°) |
| 1.4 | Uncured | None | 29.02 mdpi.com | 21.96 mdpi.com | None |
| 1.4 | Cured | None | 28.30 mdpi.com | 21.96 mdpi.com | None |
| 1.0 | Uncured | None | Higher than 1.4 mdpi.com | 21.96 mdpi.com | 24.64, 31.26, 40.72 mdpi.com |
| 1.0 | Cured | None | Higher than 1.4 mdpi.com | 21.96 mdpi.com | 24.64, 31.26, 40.72 mdpi.com |
| 1.0 | Cured | Added | Increases mdpi.comnih.govresearchgate.net | 21.96 mdpi.com | 24.64, 31.26, 40.72 mdpi.com |
| 1.2 | Cured | Not specified | 14.48 rsc.orgresearchgate.net | 21.55 rsc.orgresearchgate.net | 24.35, 31.18, 40.43 rsc.orgresearchgate.net |
This table summarizes some of the XRD findings regarding crystallinity and peak positions based on the provided search results. Note that specific numerical values for crystallinity at F/U 1.0 uncured/cured without curing agent were not explicitly given, only that they were higher than F/U 1.4.##
Urea-formaldehyde (UF) resin is a significant thermosetting polymer formed through the polycondensation reaction between urea and formaldehyde. Its diverse applications, particularly as an adhesive in wood-based composites, necessitate a thorough understanding of its complex structural and microstructural characteristics. This article focuses on the analytical techniques employed to elucidate the structure of UF polymers at the oligomeric level and the microstructural features of the cured resin.
Mass Spectrometry (MS) for Oligomeric Species Characterization
Mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS), are instrumental in the characterization of the oligomeric species that constitute urea-formaldehyde resins during their synthesis. MALDI-TOF MS has demonstrated its suitability for analyzing UF polymers across varying degrees of polymerization, enabling the monitoring of critical changes in their structure researchgate.net. This technique is capable of providing a comprehensive mass profile even from small sample quantities and has been effectively applied to study the complex series of oligomers found in wood adhesives and other polycondensation systems cnrs.fr.
Research employing ESI-MS has successfully tracked the evolution of structural features during the synthesis of low-molar ratio UF resins. These investigations have revealed that the condensation reactions leading to polymer formation involve ether linkages, in addition to hydroxymethylation reactions, particularly during the initial alkaline synthesis stage nih.gov. The subsequent acidic stage is marked by the substantial formation of branched methylene linkages, which become the predominant condensed structures nih.gov. Typical molecular ions observed in positive ESI mode include protonated, sodiated, and potassiated species (M + H⁺, M + Na⁺, and M + K⁺). In certain cases, more complex ions formed by the association of multiple molecules with these cations (e.g., 2M⁺, 3M⁺) can also be detected nih.gov.
Analysis of UF resins by MALDI-TOF MS can indicate the progression of polymerization through changes in signal intensities. For instance, a decrease in the intensity of the monomethylol urea (MMU) signal may correspond to an increase in the abundance of higher molecular weight species (above 1000 g/mol ) in the mass spectra researchgate.net. Oligomers with more branched and longer structures tend to yield more intense signals in the higher mass ranges, up to 1400 g/mol researchgate.net. Comparative analysis of signal intensities can also suggest that oligomers containing ether bonds may be more prevalent than those with methylene bonds in certain formulations researchgate.net.
Microstructural and Nanostructural Analysis of Cured this compound Resins
The performance and properties of cured urea-formaldehyde resins are significantly influenced by their microstructure and nanostructure. A range of analytical techniques is employed to probe these structural hierarchies.
Cross-linking Density and Network Architecture Determination
The curing process of UF resin involves condensation and cross-linking reactions, resulting in the formation of a rigid, three-dimensional polymer network slideshare.netirispublishers.com. The extent of this cross-linking is a critical factor governing the resin's mechanical strength, solubility, and dimensional stability. Higher cross-link density generally correlates with increased hardness and reduced solubility uc.eduajol.info. The gel point, representing the onset of gelation through the crosslinking of polymer clusters, is affected by factors such as the formaldehyde-to-urea (F/U) molar ratio and the presence of hardeners acs.org.
Studies indicate that UF resins synthesized with higher F/U molar ratios (e.g., >1.2) tend to develop a denser cross-linked structure, contributing to superior physical and mechanical properties researchgate.net. Conversely, resins with lower F/U molar ratios may form a network with fewer cross-bridges researchgate.net. The incorporation of certain modifiers, such as nanofibrillated cellulose (CNF), has been shown to enhance cross-linking density, attributed to their long-chain structure mdpi.com. Furthermore, the viscosity of the UF resin can influence crosslink density, with increased viscosity often associated with higher molecular weight and crosslink density ajol.inforesearchgate.net.
Crystallinity and Amorphous Domain Characterization via X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a primary analytical technique for investigating the crystalline and amorphous regions within urea-formaldehyde resins. Unlike many other thermosetting polymers, UF resins can exhibit crystalline domains mdpi.comnih.gov. The presence of these crystalline regions is believed to impart beneficial properties, including improved hydrolytic stability and enhanced mechanical performance rsc.orgresearchgate.net.
XRD analysis of UF resins prepared with different F/U molar ratios reveals that lower F/U ratios (e.g., 1.0) typically result in higher crystallinity compared to higher F/U ratios (e.g., 1.4), which tend to be more amorphous mdpi.comnih.govresearchgate.net. The degree of crystallinity can be increased by the addition of curing agents, although the positions of the characteristic crystallization peaks generally remain constant irrespective of the type or amount of curing agent used mdpi.comnih.govresearchgate.net.
Characteristic diffraction peaks are observed in the XRD patterns of crystalline UF resins. For a low F/U (1.0) resin, a prominent peak appears at 2θ of 21.96°, accompanied by additional peaks at 2θ values of 24.64°, 31.26°, and 40.72° mdpi.com. A cured UF resin with an F/U molar ratio of 1.2 showed a crystalline content of approximately 14.48%, with estimated crystallite sizes ranging from 4.1 to 4.8 nm at specific 2θ values rsc.orgresearchgate.net. The calculated d-spacing values corresponding to these peaks provide further details about the crystalline lattice structure rsc.org. The positions of the crystallization and additional peaks in low F/U resins have been observed to be consistent before and after curing mdpi.com.
The variation in crystallinity between high and low F/U ratio resins is primarily attributed to the differences in their molecular architecture. Lower molar ratio resins contain more linear methylene structures, which are conducive to the formation of crystalline regions through hydrogen bonding mdpi.comnih.gov. In contrast, higher molar ratio resins have a greater abundance of branched chain structures, which favor the formation of a cross-linked network during curing, thereby reducing the extent of crystalline domains mdpi.comnih.gov.
XRD Crystallinity and Peak Data for Urea-Formaldehyde Resins
| F/U Molar Ratio | State | Curing Agent | Crystallinity (%) | Main Peak 2θ (°) | Additional Peaks 2θ (°) |
| 1.4 | Uncured | None | 29.02 mdpi.com | 21.96 mdpi.com | None |
| 1.4 | Cured | None | 28.30 mdpi.com | 21.96 mdpi.com | None |
| 1.0 | Uncured | None | Higher than 1.4 mdpi.com | 21.96 mdpi.com | 24.64, 31.26, 40.72 mdpi.com |
| 1.0 | Cured | None | Higher than 1.4 mdpi.com | 21.96 mdpi.com | 24.64, 31.26, 40.72 mdpi.com |
| 1.0 | Cured | Added | Increases mdpi.comnih.govresearchgate.net | 21.96 mdpi.com | 24.64, 31.26, 40.72 mdpi.com |
| 1.2 | Cured | Not specified | 14.48 rsc.orgresearchgate.net | 21.55 rsc.orgresearchgate.net | 24.35, 31.18, 40.43 rsc.orgresearchgate.net |
Morphological Assessment using Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a valuable technique for visualizing the surface and fracture morphology of urea-formaldehyde resins in both uncured and cured states. SEM images provide insights into structural features that are influenced by factors such as the F/U molar ratio and curing conditions.
UF resins with low F/U ratios (e.g., 1.0) often exhibit distinct spherical or flat structures before and after curing mdpi.comnih.govresearchgate.net. The size of these spherical particles can increase with the incorporation of a curing agent mdpi.comnih.gov. In contrast, these spherical features are less readily observed in UF resins with higher F/U ratios (e.g., 1.4) mdpi.comnih.gov. Examination of the cross-section of uncured resin films can reveal uneven surfaces and spherical nodular protrusions in high F/U ratio resins, whereas low F/U ratio resins show numerous spherical particles, aggregates, and flat plate-like crystals mdpi.com. The presence of flat plate crystals is considered indicative of advanced or complete crystal growth mdpi.com.
Following curing, low F/U resins may display a significant number of spherical particles on fractured surfaces. These particles can appear clustered and surrounded by structures resembling snowflakes, composed of flat plates and filamentous crystals mdpi.com. These spherical structures within the cured resin matrix may exhibit enhanced resistance to hydrolytic degradation compared to the amorphous regions researchgate.net. While the frequency and size of spherical structures may decrease with increasing F/U molar ratio, they have been observed even in cured UF resins with higher F/U ratios such, as 1.4 researchgate.net. SEM observations lend support to the notion that UF resin possesses colloidal characteristics scirp.org.
Investigation of Hydrogen Bonding Networks within Polymer Matrix
Hydrogen bonding plays a crucial role in defining the structure, interactions, and ultimately the properties of urea-formaldehyde resins. Fourier Transform Infrared (FT-IR) spectroscopy is a commonly employed technique to probe the hydrogen bonding networks within the polymer matrix.
FT-IR analysis has indicated that alterations in the linear segments, branched structures, and the content of hydroxymethyl and methylene groups within UF resins influence the formation of crystalline structures mdpi.comnih.gov. Hydroxymethylated species are believed to contribute to the development of these crystalline domains mdpi.comnih.gov. Hydrogen bonds formed between linear molecules, resulting from the cleavage of formaldehyde and methylene ether bonds in branched chains, can contribute to the formation of crystalline regions within the UF resin nih.gov.
The interaction through hydrogen bonding between reinforcing agents, such as nanocellulose, and the resin matrix can influence the cross-linking efficiency of the resin itself mdpi.com. Stronger hydrogen bonding interactions introduced by certain modifiers can lead to improved thermal stability of the resin mdpi.com. The observed high degree of order within the crystalline structure of UF resin is attributed to hydrogen bonding interactions between colloidal particles nih.gov. During the curing process, hydrophilic groups present on branched structures can participate in the formation of a cross-linked network. Their susceptibility to hydrolysis can subsequently reduce the hydrogen bonds responsible for crystallization, leading to a decrease in crystallinity nih.gov.
In the context of composite materials, the amino and carbonyl groups in urea facilitate its intercalation into the interlayer space of materials like kaolinite through the formation of hydrogen bonds with hydroxyl groups and basal oxygen atoms rsc.org. FT-IR spectroscopy can detect characteristic vibrational bands associated with intercalated urea molecules and the hydrogen bonds they form rsc.org. Changes in specific vibration bands in the FT-IR spectra can also indicate structural rearrangements related to N-methylolation and the presence of methylene and oxymethylene (ether) linkages rsc.org.
The formation of cyclic intermediate structures within cross-linked urea-formaldehyde polymer matrices involves intermolecular hydrogen bonding between carbonyl oxygens and imide hydrogens google.comgoogle.com. This network of hydrogen bonds is thought to expand until the associated complexes reach a certain molecular weight, at which point cross-linking condensation reactions become more prominent google.comgoogle.com.
Chemical Modification and Advanced Material Development in Urea Formaldehyde Systems
Strategies for Chemical Modification of Urea (B33335) Formaldehyde (B43269) Resins
Chemical modification of UF resins aims to enhance their performance characteristics, such as water resistance, mechanical strength, thermal stability, and reduced formaldehyde emission. Various strategies have been explored to achieve these improvements.
Co-condensation with Other Amino Resins (e.g., Melamine-Urea-Formaldehyde)
Co-condensation with other amino resins, particularly melamine (B1676169), is a widely adopted strategy to improve the properties of UF resins. Melamine-Urea-Formaldehyde (B8673199) (MUF) resins are synthesized by the poly-condensation of formaldehyde with urea and melamine. chemanol.com The inclusion of melamine in the resin structure leads to improved water and weather resistance, making MUF resins suitable for exterior applications or environments with high humidity. chemanol.com This enhanced performance compensates for their relatively higher raw material cost compared to unmodified UF resins. chemanol.com MUF resins are commonly used adhesives in the production of construction materials like laminated veneer lumber (LVL), particleboard, MDF, and plywood. chemanol.com
The synthesis of MUF resin typically involves the stagewise condensation of formaldehyde with urea, followed by the co-condensation of the resulting prepolymer with melamine. google.com The process often requires alternating acidity and heating supply, including an acid condensation stage. google.com The proportion of melamine in the MUF resin significantly influences its properties. mdpi.com Higher melamine content can lead to mechanical properties similar to melamine-formaldehyde (MF) resins, but also increases cost and can impact storage stability. mdpi.com Research has explored optimizing the melamine content to achieve a balance between performance and cost. For instance, a formulation with 30% melamine, 50% formaldehyde, and 20% urea was found to be optimal in one study for low formaldehyde emission and acceptable physical and mechanical properties in plywood. researchgate.net
Modification with Dialdehydes (e.g., Glyoxal)
Modification of UF resins with dialdehydes like glyoxal (B1671930) can improve their chemical stability and reduce formaldehyde emission. Glyoxal, a dialdehyde (B1249045) with two aldehyde groups, can react with the amino groups in the UF resin, contributing to the cross-linking density and potentially scavenging free formaldehyde. fishersci.cafishersci.se A method for producing chemically stable urea-formaldehyde foams involves modifying a partially cured aqueous UF resin with an aqueous dialdehyde, such as glyoxal, and additional urea under specific pH and temperature conditions. google.com Glyoxal is a preferred dialdehyde for this modification due to its effectiveness in increasing the chemical stability of the foam even at low concentrations (e.g., 1.0% by weight of the modified resin). google.com The modification process can involve reacting the partially cured resin at a pH between 4.5 and 5.5 and temperatures between 70°C and 110°C. google.com
Incorporation of Blocked Isocyanates
The incorporation of blocked isocyanates into UF resins is a strategy aimed at improving their performance, particularly adhesion strength and water resistance. Blocked isocyanates contain isocyanate groups that have been reacted with a blocking agent, preventing them from reacting under normal storage conditions. Upon heating, the blocking agent is released, and the free isocyanate groups become available to react with hydroxyl, amino, or carboxyl groups in the resin or the substrate, forming strong covalent bonds. While the search results mention the use of polymeric 4-4 diphenyl methane (B114726) diisocyanate (pMDI) in hybrid resins with UF msstate.edu, and the modification of UF resins with blocked isocyanates using sodium bisulfite researchgate.net, detailed research findings on the mechanisms of incorporation and the resulting properties are not extensively provided within the scope of these results. One study indicates that the addition of a blocked isocyanate (referred to as OS) to UF resins improved adhesion strength and decreased formaldehyde emission in plywood, with optimal performance observed at a 10% OS level based on the resin's solid content. researchgate.net
Development of Hyperbranched Polymer Modified Urea Formaldehyde Resins
Modification of UF resins with hyperbranched polymers has emerged as a promising strategy to enhance their properties, including bonding strength, water resistance, and reduced formaldehyde emission. mdpi.comresearcher.lifesci-hub.se Hyperbranched polymers possess a highly branched three-dimensional structure with a high density of terminal functional groups, which can participate in co-condensation reactions with the UF resin. sci-hub.seresearchgate.net This co-condensation can lead to the formation of a more dense and highly cross-linked network structure in the cured resin. mdpi.comresearcher.life
Studies have investigated the use of hyperbranched polyurea (UPA) and hyperbranched polyethers as modifiers for UF resins. mdpi.comresearcher.liferesearchgate.net For instance, hyperbranched polyurea (UPA6N) synthesized without a solvent was used to modify low molar ratio UF resin for particleboard adhesives. mdpi.comresearcher.life The modified resin showed significant improvements in internal bonding strength, modulus of rupture, and thickness swelling rate, along with a reduction in formaldehyde emission compared to unmodified UF resin. mdpi.comresearcher.life The proposed mechanism involves the polycondensation reaction between UF resin and the hyperbranched polymer, forming a hyperbranched cross-linked structure. mdpi.com
Another study explored blending a commercially available UF resin with a hyperbranched polyether (HBP) derived from glycerol. researchgate.net Low additions (e.g., 3 wt%) of the hyperbranched polyether significantly improved the hardness and compressive shear strength of the cured polymer blends while water absorption remained unaffected. researchgate.net This suggests that blending with hyperbranched polyethers can be a tool for controlling the mechanical properties and dimensional stability of UF resin systems. researchgate.net
However, the effectiveness of hyperbranched polymer modification can depend on the type of hyperbranched polymer used. Some hyperbranched poly(amidoamine)s (PAMAMs) have shown adverse effects on UF resin performance, primarily due to their high buffer capacity and pH values, which negatively influence UF resin curing. ncsu.edu
Here is a data table summarizing some findings on hyperbranched polymer modified UF resins:
| Modifier Type | Addition Level | Internal Bonding Strength Improvement | Modulus of Rupture Improvement | 24h Thickness Swelling Reduction | Formaldehyde Emission Reduction | Reference |
| Hyperbranched Polyurea (UPA6N) | 1.0% | 58.5% | 24.4% | 54.4% | 34.6% | researcher.life |
| Hyperbranched Polyether | 3 wt% | Not specified | Not specified | Unaffected | Not specified | researchgate.net |
Interactive table:
Hybrid Materials and Composites based on this compound Resins
Urea-formaldehyde resins serve as a matrix for the development of various hybrid materials and composites, where the resin is combined with reinforcing fillers or other materials to achieve enhanced properties. This approach leverages the binding capabilities of UF resin while incorporating the beneficial attributes of the added components.
Nanosilica-based UF hybrid composite materials have been synthesized to improve properties like thermal behavior and reduce formaldehyde emission. researchgate.netmdpi.com The introduction of silica (B1680970) particles into UF adhesive resin can substantially decrease the formaldehyde released during the curing process. researchgate.net Studies have shown that nanosilica-based UF composites can exhibit improved thermal stability. researchgate.net For example, DTG peaks of unmodified nanosilica-based UF resin were shifted to higher temperatures. researchgate.net Adding modified montmorillonite (B579905) to UF resin has also been shown to increase thermal stability and reduce formaldehyde emission in medium density fiberboard (MDF). bohrium.com Adding 2.5% modified montmorillonite reduced formaldehyde emission by 50% and improved mechanical properties like modulus of rupture, modulus of elasticity, and internal bonding. bohrium.com
Other inorganic fillers like TiO2 have also been explored in UF hybrid composites, with studies investigating their hydrolytic stability and thermal behavior before and after irradiation. researchgate.net Bio-composites based on UF resin and hydrochar have also been synthesized, and their thermal stability and decomposition kinetics studied. mdpi.com
Natural fibers and agricultural waste materials can also be incorporated into UF resin composites to create sustainable and low-cost materials. Composites using urea/formaldehyde/Rosa Canina sp. seeds have been prepared and characterized, including composites with the addition of organo clay. bibliotekanauki.pl The addition of organo clay has been shown to increase the hardness values of these composites. bibliotekanauki.pl
Here is a data table summarizing some findings on hybrid materials and composites based on UF resins:
| Composite Material | Added Material | Effect on Formaldehyde Emission | Effect on Thermal Stability | Effect on Mechanical Properties | Reference |
| Nanosilica-based UF composite | Nanosilica (SiO2) | Substantially decreased researchgate.net | Improved researchgate.net | Not specified in detail in provided snippets | researchgate.net |
| UF resin with modified montmorillonite | Modified Montmorillonite | Reduced (e.g., 50% at 2.5%) bohrium.com | Increased bohrium.com | Improved MOR, MOE, IB (e.g., 17%, 11%, 16% increase at 2.5%) bohrium.com | bohrium.com |
| Urea/formaldehyde/Rosa Canina sp. seeds composite | Rosa Canina sp. seeds | Not specified | Not specified | Hardness increased with organo clay addition bibliotekanauki.pl | bibliotekanauki.pl |
| UF Bio-Composite | Hydrochar | Not specified | Studied | Not specified in detail in provided snippets | mdpi.com |
Interactive table:
Reinforcement with Cellulose (B213188) Nanofibrils (CNF) and Nanocrystalline Cellulose (NCC)
Cellulose nanofibrils (CNF) and nanocrystalline cellulose (NCC) have emerged as promising reinforcing agents for urea-formaldehyde resins due to their high surface area, excellent mechanical properties, and renewable nature. Studies have shown that incorporating nanocellulose can significantly improve the performance of UF resins.
The inclusion of nanocellulose has been shown to improve the dry and water-resistant bonding strengths of UF resins. For instance, in one study, the addition of 1.0% CNF to UF resin, combined with a complex curing agent, increased the dry bonding strength to 1.60 MPa and the water-resistant bonding strength to 1.13 MPa. mdpi.com This suggests the formation of a stronger cross-linking network and improved structural stability. Furthermore, incorporating nanocellulose has been found to significantly reduce the free formaldehyde content in UF resins. In one case, the free formaldehyde content was reduced from 0.25% in unmodified UF resin to 0.17% with 1.0% NCC and further to 0.14% with 1.0% CNF. mdpi.com Formaldehyde emissions from plywood bonded with CNF-modified UF resin were also markedly lower (0.35 mg/L) compared to unmodified samples (0.54 mg/L). mdpi.com
The reinforcing nature of CNF in UF and melamine-urea-formaldehyde (MUF) adhesives has been demonstrated by improvements in fracture energy and fracture toughness, leading to enhanced mechanical properties of wood boards. scirp.org, scirp.org Studies on sugarcane bagasse particleboards have also shown that the viscosity of UF adhesive increases with increasing NCC concentration, and an optimal NCC loading (e.g., 1%) can lead to improved mechanical performance. scirp.org, researchgate.net
Here is a table summarizing some research findings on the effect of nanocellulose reinforcement on UF resin properties:
| Nanocellulose Type | Concentration | Effect on Hydrogen Bonding | Effect on Crystallinity | Effect on Dispersion | Dry Bonding Strength (MPa) | Water-Resistant Bonding Strength (MPa) | Free Formaldehyde Content (%) | Formaldehyde Emission (mg/L) |
| Unmodified UF | 0% | - | - | - | - | - | 0.25 | 0.54 |
| NCC | 1.0% | Changed | Increased | - | Improved | Improved | 0.17 | - |
| CNF | 1.0% | Enhanced internal, Elevated cross-linking density | - | Improved | 1.60 | 1.13 | 0.14 | 0.35 |
Integration of Inorganic Nanoparticles (e.g., Nano-SiO2, Alumina (B75360), TiO2)
The incorporation of inorganic nanoparticles such as nano-silicon dioxide (nano-SiO2), alumina (Al2O3), and titanium dioxide (TiO2) into urea-formaldehyde resins is another approach to enhance their performance. These nanoparticles can improve mechanical properties, thermal stability, and water resistance.
Nano-SiO2 is commonly used as a filler in polymers to improve mechanical strength, hardness, and thermal stability. Its high surface area allows for good interaction with the polymer matrix. Alumina is known for its hardness and high melting point, making it suitable for applications requiring enhanced wear resistance and thermal stability. wikipedia.org, fishersci.be, fishersci.ca, ereztech.com, americanelements.com Titanium dioxide is widely used as a white pigment and can also provide UV resistance and photocatalytic properties. wikipedia.org, fishersci.com, americanelements.com, ereztech.com, fishersci.se
Research has explored the effects of these nanoparticles on UF resin properties. For example, studies have investigated the impact of nano-SiO2 on the mechanical strength and water resistance of UF composites. The addition of alumina nanoparticles can improve the thermal stability and mechanical performance of polymer composites. Similarly, TiO2 nanoparticles have been studied for their influence on the curing behavior and properties of UF resins. While specific detailed research findings on the impact of nano-SiO2, Alumina, and TiO2 specifically on urea-formaldehyde systems within the provided search results are limited, the general understanding from polymer composite research suggests that these nanoparticles can act as reinforcing agents, improve thermal properties, and potentially influence the curing process and water absorption of the UF matrix.
Utilization of Natural Additives and Bio-based Fillers
Lignin (B12514952), a complex natural polymer found in the cell walls of plants, is a promising bio-based filler for UF resins. cenmed.com, researchgate.net, nih.gov, nih.gov, uni.lu Its aromatic structure and hydroxyl groups allow it to react with the UF resin during curing, potentially improving bonding strength and reducing formaldehyde emissions. rsc.org, dntb.gov.ua, researchgate.net
Researchers are exploring lignin's potential to enhance the environmental performance of UF resins, particularly in reducing formaldehyde emissions and improving water resistance. rsc.org Modification techniques, such as ionic liquid treatment or depolymerization, are being investigated to enhance lignin's reactivity and compatibility with the UF matrix, leading to improved mechanical properties of lignin-modified UF formulations. rsc.org, researchgate.net, nih.gov Studies have shown that incorporating lignin can lead to faster curing rates and lower formaldehyde emissions in lignin-phenol-formaldehyde resins, suggesting similar potential for UF systems. nih.gov The primary challenge in using lignin in formaldehyde-based adhesives is its lower reactivity with formaldehyde compared to phenol (B47542). rsc.org However, pre-treatment processes like depolymerization and activation can increase the content of reactive phenolic hydroxyl groups in lignin, improving its substitution rate in resins. nih.gov
Starch, a natural polysaccharide, and its modified forms can be used as admixtures in urea-formaldehyde resins. Starch is abundant, inexpensive, and biodegradable. Modified starches, such as dialdehyde starch, can offer improved compatibility and reactivity with the UF resin. researchgate.net, sarchemlabs.com, nih.gov, upv.es
Starch can act as a filler or co-adhesive in UF formulations, potentially influencing viscosity, curing time, and mechanical properties. Modified starches, particularly those with aldehyde groups, can participate in the cross-linking reactions of the UF resin, leading to improved bonding strength and water resistance. Dialdehyde starch, for instance, is known for its use as a crosslinking agent in paper and textile industries due to its reactive aldehyde functional groups. sarchemlabs.com Research has investigated the effect of starch and modified starch on the properties of wood adhesives. upv.es While specific detailed research on starch or modified starch admixtures solely in urea-formaldehyde systems within the provided search results is limited, the general principles of polymer modification with starches suggest their potential to alter the rheological properties of the adhesive, act as extenders, and potentially improve certain mechanical or physical properties depending on the modification and concentration used.
Utilizing agricultural residues like almond shells and buckwheat husk as fillers in urea-formaldehyde composites presents an environmentally friendly approach to create value-added materials from waste. These residues are primarily composed of cellulose, hemicellulose, and lignin, which can interact with the UF resin. researchgate.net, oamrecycling.de, mdpi.com, pwmgama.pl, nih.gov, nih.gov, nih.gov, pan.olsztyn.pl
Almond shells, for example, contain significant amounts of cellulose (37-39%), hemicellulose (27-29%), and lignin (28-30%). oamrecycling.de Their chemical composition suggests potential for use in composites, similar to wood flour. oamrecycling.de, nih.gov Buckwheat husk also contains a cellulose-xylogen complex and tannins, which can contribute to its properties. pwmgama.pl, nih.gov, pan.olsztyn.pl Studies have investigated the characteristics of almond shells and buckwheat husk, including their chemical composition and thermal stability, to assess their suitability as composite fillers. researchgate.net, nih.gov, nih.gov, mdpi.com Incorporating these residues into UF resins can potentially reduce the amount of synthetic resin needed, lower material costs, and provide a sustainable disposal route for agricultural waste. The properties of the resulting composites would depend on factors such as the particle size of the residue, the loading level, and the compatibility between the filler and the UF matrix. Research suggests that the lignin content in almond shells might improve compatibility with thermoplastics and offer some flame-retardant properties. nih.gov
Here is a table showing the typical composition of almond shells and buckwheat husk:
| Component | Almond Shells (%) | Buckwheat Husk (%) |
| Cellulose | 37-39 oamrecycling.de, 38.48 researchgate.net, nih.gov, nih.gov | ~25-36 (part of cellulose-xylogen complex) pwmgama.pl |
| Hemicellulose | 27-29 oamrecycling.de, 28.82 researchgate.net, nih.gov, nih.gov | ~25-36 (part of cellulose-xylogen complex) pwmgama.pl |
| Lignin | 28-30 oamrecycling.de, 29.54 researchgate.net, nih.gov, nih.gov | Significant contribution (part of cellulose-xylogen complex) pwmgama.pl |
| Other | Terpenes, Phenols, Tannins, Waxes, Resins oamrecycling.de | Tannins, Phenol compounds, Rutin, Minerals (K, Mg, Ca, Si) researchgate.net, pwmgama.pl, pan.olsztyn.pl, mdpi.com |
Performance and Durability of Urea Formaldehyde Based Materials Academic Focus
Adhesion Mechanisms of Urea (B33335) Formaldehyde (B43269) Resins to Lignocellulosic Substrates
The adhesion of UF resins to lignocellulosic materials, such as wood, is a multifaceted phenomenon involving a combination of physical and chemical interactions inrae.fr. Several theories attempt to explain the nature of these bonds.
Covalent Bonding and Crosslinking at the Interface
Covalent bonding and crosslinking reactions between the reactive groups of the UF resin and the functional groups present in lignocellulose (primarily hydroxyl groups in cellulose (B213188) and hemicellulose, and hydroxyl and other reactive groups in lignin) are considered key contributors to the chemical adhesion. During the curing process, methylol groups (-CH₂OH) in the UF resin can react with hydroxyl groups in wood components, forming ether linkages (-CH₂-O-Wood). Additionally, crosslinking within the resin matrix itself, involving the formation of methylene (B1212753) (-CH₂-) and ether (-CH₂-O-CH₂-) bridges, creates a rigid network that is chemically bonded to the substrate at various points centrumdp.sk. The formation of these high-enthalpy covalent bonds significantly enhances the durability and water resistance of the adhesive joint tandfonline.com. Research on phenolic resins, which share some similarities in their reaction with lignocellulose, also highlights the importance of covalent linkages with lignin (B12514952) components tandfonline.com.
Curing Behavior and Curing Kinetics of Urea Formaldehyde Resins
The curing of UF resins is a complex thermosetting process involving polycondensation reactions that lead to the formation of a rigid, crosslinked network. The kinetics of this process significantly influence the final properties of the cured resin and the performance of the bonded material.
Influence of Catalysts and Additives on Curing Progression
The curing of UF resins is typically acid-catalyzed. Catalysts, such as ammonium (B1175870) chloride (NH₄Cl), are added to accelerate the polycondensation reactions, allowing for faster curing times, especially during hot pressing in wood-based panel production woodresearch.sknih.gov. The catalyst lowers the pH of the resin, which promotes the formation of methylene and ether linkages. The concentration and type of catalyst influence the curing rate and the degree of crosslinking. researchgate.net Additives are also incorporated to modify the curing behavior and enhance specific properties. For instance, formaldehyde scavengers can be added to reduce the emission of free formaldehyde from the cured product, and these can also influence curing characteristics centrumdp.sk. Other additives, such as nanoparticles (e.g., SiO₂), can slightly affect curing temperatures and activation energies, suggesting interactions between the additives and the polymer chains chimarhellas.com. Melamine-formaldehyde (MF) and phenol-formaldehyde (PF) resins can also be used to modify UF resins, influencing their curing and improving properties like water resistance academicjournals.org.
Thermal Analysis of Curing Processes (e.g., DSC)
Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to study the curing behavior and kinetics of UF resins woodj.orgcentrumdp.skncsu.eduwaikato.ac.nz. DSC measures the heat flow into or out of a sample as a function of temperature or time. During the curing of a thermosetting resin like UF, exothermic peaks are observed in the DSC thermogram, corresponding to the heat evolved during the polycondensation and crosslinking reactions researchgate.netncsu.edu. Endothermic peaks may also be present, often associated with the evaporation of water or the decomposition of unstable linkages ncsu.edu.
DSC analysis can provide valuable information about the curing process, including:
Peak Curing Temperature (T_peak): The temperature at which the maximum heat flow occurs, indicating the temperature of the highest reaction rate.
Reaction Enthalpy (ΔH): The total heat evolved during the curing process, which is proportional to the extent of the reaction and the degree of crosslinking centrumdp.sk.
Activation Energy (E_a): Determined from DSC data obtained at different heating rates (e.g., using the Kissinger method), the activation energy provides insight into the energy barrier of the curing reaction chimarhellas.comwoodresearch.sk. Lower activation energy indicates a faster curing rate.
Studies using DSC have shown that factors such as the formaldehyde-to-urea molar ratio, the presence and concentration of catalysts and additives, and the presence of wood itself can influence the peak curing temperature and reaction enthalpy woodj.orgcentrumdp.skwoodresearch.sk. For example, increasing the formaldehyde scavenger content has been shown to decrease the reaction enthalpy and peak temperature centrumdp.sk. The addition of wood flour can increase the peak temperature of the curing reaction woodresearch.sk.
While specific numerical data tables were not consistently available across the search results in a format directly suitable for interactive tables without further processing or context, the research findings described highlight the quantitative nature of these studies and the type of data (e.g., reaction enthalpy, peak temperature, activation energy, bonding strength) that is typically generated.
Hydrolytic Stability and Chemical Degradation Pathways of Cured this compound Resins
The hydrolytic degradation of cured UF resins is a key factor affecting their long-term durability and is a primary source of formaldehyde emission. irispublishers.comnih.gov This process is essentially the reverse of the condensation reactions that form the resin network, driven by the presence of moisture. irispublishers.comirispublishers.com
Mechanisms of Hydrolysis of Methylene Ether Linkages
Cured UF resins contain various linkages, including methylene (-N-CH₂-N-) and methylene ether (-N-CH₂-O-CH₂-N-) bridges. irispublishers.combohrium.com Methylene ether linkages are particularly susceptible to hydrolysis. acs.orgirispublishers.comgoogle.com The hydrolysis of methylene ether linkages involves the scission of the ether bond (-O-) by water molecules. This reaction can regenerate hydroxymethyl groups (-CH₂OH). The subsequent decomposition of these hydroxymethyl groups can then release formaldehyde. irispublishers.comresearchgate.net
The general mechanism involves the attack of a water molecule on the carbon atom of the methylene group adjacent to the oxygen in the methylene ether linkage. This leads to the breaking of the C-O bond and the formation of a hydroxymethyl group and an amine group.
Hydrolysis of Methylene Ether Linkage RHN-CH₂-O-CH₂-NHR + H₂O → RHN-CH₂OH + HO-CH₂-NHR (where R represents the rest of the urea-formaldehyde polymer chain) irispublishers.com
These newly formed hydroxymethyl groups can then undergo further reactions, including the release of formaldehyde: RHN-CH₂OH → R-NH₂ + CH₂O (Formaldehyde) irispublishers.com
Poorly cured UF resins tend to have a higher fraction of easily hydrolyzable methylene ether bonds. bohrium.com
Influence of Formaldehyde-to-Urea Molar Ratio on Hydrolytic Stability
The formaldehyde-to-urea (F/U) molar ratio significantly influences the structure and properties of the cured UF resin, including its hydrolytic stability. Generally, a higher F/U molar ratio leads to a more branched polymer structure. researchgate.netmdpi.comcnrs.fr While a higher branching degree might intuitively suggest a more compact network, studies have shown that higher F/U ratios can result in lower hydrolytic stability. researchgate.netcnrs.fr
Resins with lower F/U molar ratios (e.g., 1.2 and 1.0) have been observed to exhibit greater hydrolytic stability compared to those with higher ratios (e.g., 1.4 and 1.6). cnrs.fr This improved stability in lower F/U ratio resins is partially attributed to the presence of crystalline regions within the cured resin structure. mdpi.comcnrs.frnih.govresearchgate.net These crystalline regions are thought to enhance water resistance. nih.gov In contrast, UF resins with higher F/U ratios tend to have a more amorphous structure. cnrs.frnih.gov
Thermal Degradation Mechanisms of this compound Resins
Thermal degradation of UF resins involves the decomposition of the polymer structure upon heating. This process is complex and occurs over a range of temperatures, involving the breaking of various chemical bonds within the resin network. nih.govias.ac.in
Thermogravimetric Analysis (TGA) of Thermal Decomposition
Thermogravimetric Analysis (TGA) is a common technique used to evaluate the thermal degradation behavior of thermosetting polymers like UF resins by monitoring mass loss as a function of temperature. acs.orgnih.gov TGA curves typically show distinct stages of mass loss corresponding to different decomposition processes. frontiersin.orgfrontiersin.org
For UF resins, the thermal decomposition process often occurs in multiple stages. The initial mass loss, typically observed between 45°C and 100°C, is primarily attributed to the evaporation of moisture and the release of free formaldehyde and other volatile organic compounds. acs.orgnih.govsciepub.comresearchgate.net
A more significant degradation stage occurs at higher temperatures, involving the decomposition of the polymer chains and the breaking of the cross-linked network. sciepub.com The specific temperature ranges for these stages can vary depending on the resin's composition, curing conditions, and the presence of modifiers or fillers. For example, the decomposition of methylene and methylene ether linkages occurs in this stage. sciepub.comresearchgate.net
Studies using TGA have shown that the thermal stability of UF resins can be influenced by various factors, including the heating rate and the addition of reinforcing materials. sciepub.comorientjchem.org Higher heating rates generally shift the degradation temperatures to higher values. sciepub.com The addition of certain fillers, such as clay or almond shells, has been shown to improve the thermal stability of UF resins, often by increasing the decomposition temperature and char residue. nih.govsciepub.comresearchgate.net
Example TGA Data (Illustrative based on search results):
| Temperature Range (°C) | Observed Mass Loss Event | Potential Compounds Released / Processes Involved |
| 45 - 100 | Initial mass loss | Evaporation of moisture, free formaldehyde, volatile organic compounds acs.orgsciepub.comresearchgate.net |
| 100 - 255 | Polymer chain breakdown, cyclic structures | Disassembly of the network sciepub.com |
| 255 - 310 | Dehydration of silane (B1218182) groups (if present) | Related to fillers sciepub.com |
| 300 - 400 | Main decomposition of resin network | Breaking of methylene and methylene ether linkages sciepub.comresearchgate.net |
| Above 400 | Further degradation, char formation | Decomposition of more stable structures, oxidation of char (in air) frontiersin.orgorientjchem.org |
Note: The specific temperature ranges and events can vary significantly based on the resin formulation and experimental conditions.
Activation Energy of Thermal Degradation
The activation energy (Ea) of thermal degradation is a kinetic parameter that provides insight into the energy barrier that must be overcome for the decomposition reaction to occur. It can be determined using various kinetic methods applied to TGA data, such as the Kissinger or Flynn–Wall–Ozawa (FWO) methods. acs.orgnih.govias.ac.insciepub.com
Studies have shown that the activation energy of UF resin thermal degradation can vary with the conversion rate, indicating a multi-step reaction pathway involving the breaking of different chemical bonds at different stages of decomposition. acs.orgnih.govias.ac.inmdpi.com
Reported activation energy values for UF resins vary depending on the specific resin composition and the method of calculation. For example, activation energies calculated by the Kissinger method have been reported around 185-188 kJ/mol for UF and modified UF resins. acs.orgnih.gov Values calculated by the FWO method can be in a similar range or vary with the conversion. acs.orgnih.gov In another study, the activation energy of UF resin using the Coats–Redfern method was reported as 54.27 kJ/mol, and this value decreased with the addition of rice straw. frontiersin.orgfrontiersin.org
The addition of modifiers can influence the activation energy of thermal degradation. For instance, the addition of almond shells was found to increase the activation energy of UF resin thermal degradation, suggesting improved thermal stability. acs.orgnih.gov Conversely, the addition of rice straw to UF resin decreased the activation energy, indicating that the biomass addition facilitated the pyrolysis process. frontiersin.orgfrontiersin.org
Example Activation Energy Data (Illustrative based on search results):
| Resin Type | Method | Activation Energy (kJ/mol) | Notes |
| UF Resin | Kissinger | 185.77 | acs.orgnih.gov |
| Modified UF Resin | Kissinger | 188.84 | Modified with almond shells acs.orgnih.gov |
| UF Resin | FWO | 185.38 | acs.orgnih.gov |
| Modified UF Resin | FWO | 193.88 | Modified with almond shells acs.orgnih.gov |
| UF Resin | Coats–Redfern | 54.27 | Pure UF resin frontiersin.orgfrontiersin.org |
| UF + Rice Straw | Coats–Redfern | Lower than 54.27 | Value depends on ratio frontiersin.orgfrontiersin.org |
| Melamine (B1676169) Modified UF (MUF-a) | Kissinger/FWO | 166.76 | Higher molar ratio MUF scientific.net |
| Melamine Modified UF (MUF-b) | Kissinger/FWO | 95.30 | Lower molar ratio MUF scientific.net |
Note: These values are examples from specific studies and can vary based on experimental conditions and resin formulations.
Long-term Performance and Cohesive Integrity of this compound Bonded Materials
The long-term performance and cohesive integrity of materials bonded with UF resins are significantly affected by the hydrolytic and thermal degradation processes. irispublishers.com While UF resins provide excellent initial bonding strength, their susceptibility to moisture-induced hydrolysis can lead to a decrease in bond strength and structural integrity over time, especially in humid or wet environments. acs.orgresearchgate.netbohrium.comscirp.org This is a primary reason why UF-bonded products are typically recommended for interior, non-structural applications. irispublishers.com
The degradation of the resin network through hydrolysis results in the scission of polymer chains and the release of formaldehyde, which weakens the adhesive bond. irispublishers.com The extent of this degradation is influenced by factors such as the F/U molar ratio, the degree of curing, and the environmental conditions (temperature and humidity). bohrium.comcnrs.fr
Studies on the long-term performance of UF-bonded particleboard have shown that even years after production, exposure to elevated heat and humidity can cause a significant increase in formaldehyde emissions, indicating ongoing hydrolysis and degradation of the cured resin. researchgate.net
Modifications to UF resins, such as the addition of melamine to form melamine-urea-formaldehyde (B8673199) (MUF) resins or the incorporation of various fillers and nanoparticles, are employed to improve the hydrolytic stability and long-term performance. researchgate.netunirioja.esrsc.org These modifications can enhance the cross-linking density, introduce more stable linkages, or reduce moisture uptake, thereby slowing down the degradation process and improving the durability of the bonded material. researchgate.netresearchgate.netunirioja.esrsc.org
The cohesive integrity of the bonded material relies on the strength and stability of the adhesive layer. As the UF resin degrades, the cohesive forces within the adhesive and the adhesive's adhesion to the substrate (e.g., wood fibers) are compromised, leading to a loss of mechanical properties such as internal bond strength and modulus of rupture. tandfonline.com The rate and extent of this loss are directly related to the rate and extent of the resin's hydrolytic and thermal degradation.
Factors Influencing Long-Term Performance:
Formaldehyde-to-Urea Molar Ratio: Lower ratios can improve hydrolytic stability but may affect initial bond strength. cnrs.frtandfonline.com
Degree of Curing: Incomplete curing leaves more reactive sites and hydrolyzable linkages, reducing long-term stability. bohrium.comusda.gov
Environmental Conditions: High humidity and temperature accelerate hydrolysis and degradation. bohrium.comresearchgate.net
Presence of Modifiers/Additives: Melamine, nanoparticles, and other fillers can enhance hydrolytic and thermal stability. researchgate.netunirioja.esrsc.org
Wood Species and Properties: The interaction between the adhesive and the wood substrate can influence durability. scirp.org
Catalyst Type and Content: Affects curing and can influence long-term formaldehyde liberation. scirp.org
Improving the long-term performance and cohesive integrity of UF-bonded materials remains an active area of research, focusing on developing more hydrolytically and thermally stable resin formulations and optimizing processing conditions.
Environmental Considerations and Mitigative Strategies in Urea Formaldehyde Research Chemical and Material Science Perspective
Formaldehyde (B43269) Release Mechanisms from Urea (B33335) Formaldehyde Products
Formaldehyde release from UF resin products is a complex process driven by several mechanisms. These mechanisms are primarily related to the presence of unreacted formaldehyde and the degradation of the cured resin structure mdpi.comusda.gov.
Hydrolytic Release of Unreacted Formaldehyde
One of the primary sources of formaldehyde emission is the presence of unreacted, or "free," formaldehyde within the cured resin matrix mdpi.comwoodj.orgacs.org. UF resin synthesis involves the reaction between urea and formaldehyde, forming methylol ureas and subsequently methylene (B1212753) and ether linkages through condensation reactions irispublishers.comwoodj.orgirispublishers.com. However, the reactions are reversible, and some formaldehyde may remain unreacted or weakly bound woodj.orgusda.gov. In the presence of moisture, these unreacted or weakly bound formaldehyde molecules can undergo hydrolysis, leading to their release as a gas woodj.orgusda.govacs.orgncsu.edu. Studies indicate that in an acid-catalyzed UF board, formaldehyde can exist in various states, including dissolved methylene glycol monomer and oligomers, which are potential sources of emission by evaporation or initial hydrolysis usda.gov. The hydrolysis of weakly bound formaldehyde from hydroxymethyl groups also contributes to emittable formaldehyde content woodj.org.
Degradation of Labile Chemical Bonds in the Resin Matrix
Beyond the release of unreacted formaldehyde, the cured UF resin itself can degrade over time, particularly under conditions of high temperature and humidity mdpi.comwoodj.org. The methylene-ether linkages (-N-CH₂-O-CH₂-N-) formed during the condensation polymerization are less stable than methylene linkages (-N-CH₂-N-) irispublishers.com. Hydrolysis can cleave these labile ether bonds, releasing formaldehyde acs.orgnih.gov. This degradation contributes to long-term formaldehyde emission from UF-bonded products usda.govncsu.edu. Research using techniques like thermogravimetric analysis (TGA) can reveal the thermal degradation behavior of UF resins, indicating the decomposition of different chemical bonds at various temperatures acs.orgnih.govmdpi.com. Studies on medium-density fiberboard (MDF) panels bonded with UF resin have shown that a significant quantity of resin components, identified as low-molecular-weight UF oligomers, can be lost during water soaking tests, and these labile extractable components are linked to panel formaldehyde emissions capes.gov.brresearchgate.net.
Chemical Strategies for Formaldehyde Emission Reduction
Significant research has focused on developing chemical strategies to mitigate formaldehyde emission from UF resins. These approaches primarily involve modifying the resin synthesis process or incorporating additives that can react with or adsorb formaldehyde woodj.orgmdpi.com.
Synthesis of Low Formaldehyde-to-Urea Molar Ratio Resins
A widely adopted strategy to reduce formaldehyde emission is to synthesize UF resins with a lower formaldehyde-to-urea (F/U) molar ratio woodj.orgmdpi.comacs.orgresearchgate.net. A higher F/U ratio generally leads to a greater proportion of hydroxymethyl groups and a more branched structure, increasing the potential for formaldehyde release woodj.orgresearchgate.netcnrs.fr. By reducing the F/U ratio, the amount of free formaldehyde in the resin is lowered, and the potential for hydrolysis of less stable linkages is decreased woodj.orge3s-conferences.org.
Studies have investigated the performance of UF resins synthesized at different low F/U molar ratios. For instance, research comparing resins with F/U ratios of 0.7 and 1.0 demonstrated that the 0.7 F/U ratio resins exhibited lower formaldehyde emission, likely due to a lower amount of free formaldehyde woodj.org. However, reducing the F/U ratio can sometimes negatively impact other properties, such as bonding strength and curing characteristics acs.orgresearchgate.net. Table 1 illustrates the relationship between F/U molar ratio and formaldehyde emission observed in a study:
Table 1: Formaldehyde Emission at Different F/U Molar Ratios
| F/U Molar Ratio | Formaldehyde Emission (mg/L) | Source |
| 1.0 | Higher | woodj.org |
| 0.7 | Lower | woodj.org |
Further research has explored the effect of the initial F/U molar ratio during synthesis and the impact of adding urea in multiple stages to achieve a low final F/U ratio woodj.orgnih.gov. While lower F/U ratios generally lead to lower formaldehyde emission, they can also result in lower molecular weight fractions and potentially affect resin performance woodj.orgnih.gov.
Application of Formaldehyde Scavengers and Their Chemical Interactions
Formaldehyde scavengers are substances added to UF resins or UF-bonded products to react with or adsorb free or releasable formaldehyde ulisboa.ptrsc.orgcentrumdp.sk. The addition of scavengers is a common and effective method for reducing formaldehyde emission centrumdp.skcabidigitallibrary.org.
Nitrogen-containing Scavengers (e.g., Urea, Amines, Ammonium (B1175870) Salts)
Nitrogen-containing compounds are frequently used as formaldehyde scavengers due to their ability to react with formaldehyde through amino or imino groups centrumdp.skupc.edu.
Urea: Urea itself can act as a formaldehyde scavenger. When added to UF resin, urea can react with free formaldehyde to form methylolureas, effectively reducing the free formaldehyde content ulisboa.ptrsc.org. Studies have shown that adding urea powder to the resin solution can decrease formaldehyde release ut.ac.ir. However, the reaction between formaldehyde and urea is reversible, and in the presence of moisture, the formed methylolureas can hydrolyze, potentially releasing formaldehyde upc.edu. Some research suggests that while urea can reduce formaldehyde emission, its scavenging ability might be less effective compared to other scavengers like ammonium bisulfite or sodium metabisulfite (B1197395) ulisboa.pt.
Amines: Various amine compounds have been investigated as formaldehyde scavengers in UF resins cabidigitallibrary.orgupc.eduresearchgate.net. Primary alkylamines like methylamine, ethylamine, and propylamine (B44156) have shown success in reducing formaldehyde emission from particleboard bonded with UF resins ulisboa.ptresearchgate.net. For example, the incorporation of 1% propylamine as a scavenger in UF resins has been reported to significantly reduce formaldehyde release mdpi.comresearchgate.net. These organic amine scavengers can reduce the free formaldehyde content by reacting with it researchgate.net. However, the addition of some amine compounds can potentially affect the physical and mechanical properties of the resulting boards researchgate.netdrewno-wood.pl.
Ammonium Salts: Ammonium salts, such as ammonium chloride (NH₄Cl) and ammonium sulfate (B86663) ((NH₄)₂SO₄), are commonly used as hardeners for UF resins, catalyzing the curing process drewno-wood.plusda.gov. They can also function as formaldehyde scavengers nih.govrsc.orgdbca.wa.gov.au. Ammonium salts can react with formaldehyde, contributing to the reduction of free formaldehyde dbca.wa.gov.au. Research indicates that increasing amounts of ammonium salts can reduce formaldehyde liberation during manufacturing dbca.wa.gov.au. However, the effectiveness can vary depending on the specific salt used usda.gov.
Table 2 presents data on the effect of adding a formaldehyde scavenger (which includes urea and ammonium salt) on formaldehyde emission and mechanical properties:
Table 2: Effect of Formaldehyde Scavenger Addition on Particleboard Properties
| Scavenger Content (% w/w) | Formaldehyde Emission (mg/L) | Internal Bonding Strength (MPa) | Source |
| 0 | 0.54 | 0.65 | mdpi.com |
| 12 | Significantly Reduced | Improved | centrumdp.sk |
| 15 | 43.24% Reduction (compared to control) | Decreased by 16.33% (compared to control) | drewno-wood.pl |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions and measurement methods. The scavenger composition in centrumdp.sk and drewno-wood.pl includes urea and ammonium salt. centrumdp.sk indicates improved bonding strength with scavenger addition up to 12%, while drewno-wood.pl shows a decrease in internal bonding strength at 15% scavenger.
Other nitrogen-containing compounds and materials, such as melamine (B1676169), have also been used as modifiers or co-reactants in UF resins to improve properties and reduce formaldehyde emission mdpi.comacs.orgnih.gov. Melamine-urea-formaldehyde (B8673199) (MUF) resins generally exhibit lower formaldehyde emission and improved hydrolytic stability compared to pure UF resins acs.orgresearchgate.net.
Bio-based Scavengers (e.g., Soy Protein, Lignin)
The incorporation of bio-based materials as formaldehyde scavengers in UF resins has emerged as a promising approach to reduce formaldehyde emissions. These natural compounds can react with or bind to free formaldehyde within the resin matrix, thereby preventing its release into the environment.
Soy protein, derived from soybeans, contains reactive amino groups that can chemically bind free formaldehyde, effectively acting as natural scavengers. Research has shown that the progressive replacement of UF resin with soy flour can lead to a gradual reduction in formaldehyde emission from wood panels. tandfonline.com This is attributed to the chemical interaction between the amino groups in soy protein and the free formaldehyde. tandfonline.com While soy protein-based adhesives offer potential as sustainable alternatives, challenges such as low moisture resistance have been addressed through modifications, including combinations with urea, lignin (B12514952), and other compounds to improve water resistance and bonding performance. mdpi.comscirp.org
Lignin, an abundant natural aromatic polymer found in vascular plants, is another bio-based material explored for its scavenging potential. scirp.orgnih.gov Lignin's phenolic structure allows it to react with formaldehyde. tandfonline.com Studies have demonstrated that incorporating lignin into UF resins can lead to a decrease in formaldehyde release and an increase in water resistance. scirp.org Lignin-based adhesives show promise, particularly for interior-grade applications, and contribute to reducing formaldehyde emissions while promoting circular bioeconomy practices. tandfonline.com Lignosulfonate, a derivative of lignin, has also been investigated as a bio-based supplement to UF adhesive for use in wood fiberboard, showing potential for minimal emissions. tandfonline.com
Nanomaterial-based Adsorbents (e.g., Graphene Oxide, Nano-SiO2)
Nanomaterials, with their high surface area and unique structural properties, have been explored as effective adsorbents for capturing free formaldehyde in UF resins.
Graphene oxide (GO), a two-dimensional material with a high surface area and oxygen-containing functional groups, has shown potential in various applications, including as an adsorbent. mdpi.comresearchgate.net Its structure features a single carbon layer with hydroxyl, epoxy, and carboxyl groups that can interact with formaldehyde molecules. researchgate.net While the provided search results discuss GO in the context of biosensors and its molecular structure mdpi.comresearchgate.netacs.org, its large surface area makes it promising for adsorption applications, including potentially for formaldehyde in resin systems, although specific research on GO as a formaldehyde adsorbent in UF resins was not detailed in the provided snippets.
Nano-SiO2 (silicon dioxide nanoparticles) is another nanomaterial investigated for its ability to reduce formaldehyde emissions. indiamart.com Silicon dioxide nanoparticles are available in various forms and sizes, possessing a high surface area. americanelements.comamericanelements.com Research indicates that inorganic additives with nano-mesoporous structures, such as diatomaceous earth loaded with urea, can show improved scavenging function. rsc.org While the direct use of nano-SiO2 as a formaldehyde adsorbent in UF resins wasn't explicitly detailed in the provided results, the principle of using nanomaterials with high surface area for adsorption suggests its potential in this application, similar to other carbon-based nanomaterials used as formaldehyde adsorbents. rsc.org
Studies have shown that the addition of nanocellulose materials, such as nanocrystalline cellulose (B213188) (NCC) and nanofibrillated cellulose (CNF), can significantly reduce the free formaldehyde content of UF resins and subsequent formaldehyde emissions from bonded plywood. mdpi.com For instance, the addition of 1.0% CNF reduced the free formaldehyde content in UF resin from 0.25% to 0.14%, and formaldehyde emissions from plywood decreased from 0.54 mg/L to 0.35 mg/L. mdpi.com This highlights the effectiveness of nanomaterials in minimizing formaldehyde release. mdpi.com
Here is a table summarizing some findings on formaldehyde reduction using bio-based and nanomaterial additives:
| Additive Type | Example | Effect on Free Formaldehyde in Resin | Effect on Formaldehyde Emission from Panel | Source |
| Bio-based Scavenger | Soy Flour | Reduction observed tandfonline.com | Reduction observed tandfonline.com | tandfonline.com |
| Bio-based Scavenger | Lignin | Decrease observed scirp.org | Decrease observed scirp.org | scirp.org |
| Nanomaterial Additive | Nanofibrillated Cellulose (CNF) | Reduced from 0.25% to 0.14% (at 1.0% addition) mdpi.com | Reduced from 0.54 mg/L to 0.35 mg/L mdpi.com | mdpi.com |
| Nanomaterial Additive | Nanocrystalline Cellulose (NCC) | Reduced from 0.25% to 0.17% (at 1.0% addition) mdpi.com | Reduced from 0.54 mg/L to 0.41 mg/L mdpi.com | mdpi.com |
Advanced Resin Synthesis Technologies for Reduced Formaldehyde Content
Advanced synthesis technologies play a crucial role in producing UF resins with inherently lower formaldehyde content, thereby mitigating emissions at the source. One key approach involves optimizing the formaldehyde-to-urea (F/U) molar ratio during synthesis. Studies have consistently shown that decreasing the initial F/U molar ratio leads to a lower formaldehyde content in the resulting UF resin. cnrs.fr This influences the proportion of hydroxymethyl groups, particularly –NH–CH2OH, which are precursors to formaldehyde release. cnrs.fr
Controlling reaction parameters such as pH and temperature during different stages of synthesis is also critical. Research has demonstrated that specific pH values during the addition and polycondensation stages, along with controlled temperatures, can yield low-toxic UF resins with significantly reduced free formaldehyde content. scientific.net For example, one study achieved a free formaldehyde content of 0.08% by controlling the pH of the addition stage to 7.5-8.0, the pH of the polycondensation stage to 4.8-5.1, and the temperature of the polycondensation stage to 88-92°C. scientific.net
Modifying the resin structure through the incorporation of intermediates or alternative monomers can also lead to reduced formaldehyde content and improved properties. The use of phenol (B47542) formaldehyde reaction solution (PFS), containing phenol formaldehyde intermediates like 2,4,6-trimethylolphenate, has been explored to synthesize UF resins with low formaldehyde content. researchgate.net Proper amounts of PFS can effectively reduce the formaldehyde content of UF resins and enhance the mechanical properties, water resistance, and dimensional stability of bonded particleboards. researchgate.net However, further research into alternative curing agents for these modified resins with low formaldehyde content is suggested to improve curing properties. researchgate.net
Another strategy involves the synthesis of modified UF resins using hyperbranched polymers. For instance, the addition of a ureido highly branched polymer (UPA6N), synthesized via solvent-free and catalyst-free methods, into industrial UF resin has been shown to significantly reduce formaldehyde emission from particleboards. nih.gov This modification also improved internal bonding strength, modulus of rupture, and reduced thickness swelling. nih.gov
Sustainable Synthesis Approaches for Urea Formaldehyde Resins
The pursuit of sustainability in UF resin synthesis involves developing environmentally friendly methods that utilize renewable resources and minimize the use of hazardous substances.
Development of Bio-based and Renewable Feedstocks
Replacing petroleum-based feedstocks with bio-based and renewable alternatives is a key aspect of sustainable UF resin synthesis. Lignocellulosic biomass, including lignin, starch, plant proteins, tannins, bark, and vegetable oils, are being explored as renewable feedstocks for synthesizing bio-based adhesives. scirp.orgacs.org
Lignin, being abundant and cost-effective, is a particularly attractive option for replacing phenol in phenol-formaldehyde (PF) resins, which share structural similarities with UF resins and are often discussed in the context of bio-based alternatives. tandfonline.comacs.orgmdpi.com Bio-based PF resins using lignin as a substitute for phenol have shown promise in reducing free formaldehyde content, although the reactivity of bio-phenols from depolymerized lignin can be lower than that of petroleum-derived phenol. mdpi.com
Soy protein is another renewable resource with potential as a sustainable bio-based wood adhesive. scirp.org While challenges with moisture resistance exist, blending soy protein with lignin has been shown to improve moisture resistance and economic viability. scirp.org
The selection of renewable feedstocks for alternative binders requires consideration of factors such as cost-effectiveness and large-scale availability to compete with incumbent formaldehyde-based binders. susbind.eu Modern biorefineries are seen as crucial for providing large volumes of cost-competitive and "clean" renewable feedstocks. susbind.eu
Solvent-free Polymerization Techniques
Traditional UF resin synthesis often involves aqueous solutions, which can contribute to wastewater generation and require energy for drying. Solvent-free polymerization techniques offer a more sustainable approach by eliminating or significantly reducing the need for solvents.
One method explored is melt condensation polymerization, where paraformaldehyde (a solid form of formaldehyde) is reacted directly with urea without a solvent. researchgate.net This technique has been shown to result in UF resins with lower free formaldehyde content, higher thermal stability, and better storage stability compared to resins synthesized by traditional aqueous methods. researchgate.net Solvent-free methods can also be applied to the synthesis of resin modifiers, such as the ureido highly branched polymer (UPA6N) mentioned earlier, which was synthesized using solvent-free and catalyst-free methods before being incorporated into UF resin. nih.gov
The development of solvent-free polymerization techniques contributes to more environmentally friendly manufacturing processes by reducing volatile organic compound (VOC) emissions and minimizing waste.
Recycling and Valorization Strategies for Post-Consumer this compound Materials
Recycling and valorizing post-consumer wood-based panels bonded with this compound resins are crucial for reducing waste and conserving resources recycledplastic.comaugc.asso.fr. Landfilling and incineration of these materials have negative environmental impacts, including groundwater contamination from leached resins and the release of methane (B114726) during biodegradation ncsu.edu. Consequently, research and industrial efforts are focused on developing effective recycling and reconstitution methods cnrs.frncsu.edu.
Impact of Resin Residue on New Adhesive Systems
The presence of cured this compound resin residue in recycled wood fibers or particles significantly affects the performance of new adhesive systems used for manufacturing new panels cnrs.frresearchgate.netcabidigitallibrary.org. Studies have shown that the resin residue can negatively impact the curing behavior and bonding quality of fresh adhesives cnrs.frresearchgate.net. The extent of this negative impact is influenced by both the content and the particle size of the residual resin cnrs.frresearchgate.netepa.gov.
Research simulating the recycling process by adding cured UF resin particles to a new adhesive system demonstrated that higher content and greater size of the particles led to more severe deterioration in bonding strength cnrs.frresearchgate.netepa.gov. For instance, in one study, three-ply plywood prepared with a UF adhesive containing 6 wt% previously cured resin particles (< 600 μm) showed a significant decrease in shear strength (up to 48%) and a substantial increase in dip peeling ratio (up to 811%) compared to plywood made with a regular adhesive system without resin impurity cnrs.fr. These findings highlight that the size and content of resin residue can have a substantial negative impact on the properties of reconstructed wood-based products cnrs.fr.
The presence of residual UF glue on the surface of recycled wood fibers or particles makes their recycling more challenging, particularly for producing new wood panels researchgate.net. This negative effect of residual UF on fiber surfaces has been confirmed by measurements such as gel time researchgate.net. Studies have shown that incorporating even a small percentage of residual UF glue (e.g., 6 wt%) can lead to a significant reduction in the shear strength of plywood panels researchgate.net.
Chemical and Mechanical Approaches for Material Recovery
Various methods are being explored for the recovery and valorization of materials from post-consumer this compound composites, broadly categorized into chemical and mechanical approaches, or combinations thereof cnrs.fr.
Mechanical Recycling:
Mechanical recycling involves grinding UF-bonded materials into small particles or fibers, which can then be mixed with other materials to create composite products recycledplastic.com. This method is relatively straightforward and widely used for various plastics mdpi.com. However, its effectiveness for UF composites can be limited by the difficulty in separating UF resin from other materials recycledplastic.com. Despite this, mechanical recycling can reduce waste and conserve resources, and recycled UF can be used in applications like composite materials and building products, potentially reducing the need for virgin plastics recycledplastic.com.
Research has investigated using mechanical methods like hammermilling for disintegrating recycled panels ncsu.edu. While easy, hammermilling may not effectively remove laminated papers from recycled panels ncsu.edu. Studies have also explored blending recycled UF grit (UFG) with thermoplastics like high-density polyethylene (B3416737) (HDPE) to produce composites with improved mechanical properties, such as enhanced tensile modulus and strength, especially with the use of compatibilizers researchgate.net.
Chemical Recycling:
Chemical recycling methods aim to break down the cured UF resin into its constituent parts or smaller molecular compounds using chemicals or heat recycledplastic.comnih.gov. This approach can be more effective in recovering UF components but can also be more expensive and energy-intensive recycledplastic.com.
Hydrolysis is a prominent chemical recycling method for UF resins, utilizing water, acids, or other chemicals under elevated temperature and pressure to cleave the bonds within the cured resin structure researchgate.netresearchgate.netnih.gov. Acid hydrolysis, for instance, can significantly hydrolyze UF resin under optimal conditions, such as using 2 M HCl at 140 °C researchgate.net. Another approach involves hydrothermal hydrolysis using formaldehyde solution, which can decompose cured UF resin, and the resulting hydrolyzed formaldehyde solution can potentially be reused in the synthesis of new UF resin researchgate.netnih.gov. Studies have shown that synthesized resins containing a certain percentage of decomposed cured UF resin can exhibit similar chemical structures and bonding performance as normal UF resins msstate.eduresearchgate.netnih.gov.
Thermo-hydrolytic treatments, combining heat and hydrolysis, have also been investigated for recovering particles from waste laminated particleboards ncsu.eduresearchgate.net. These methods can effectively remove a significant percentage of cured UF resin, allowing the recovered particles to be used in the manufacture of new particleboard, sometimes even at 100% substitution levels without adverse impact on board performance under optimized conditions ncsu.eduresearchgate.net. For example, thermal hydrolysis at 140 °C for 20 minutes has shown promise in removing approximately 65% of cured UF resin and enabling the production of particleboard comparable to those made from virgin particles ncsu.eduresearchgate.net.
Hydrothermal oxidation, using agents like hydrogen peroxide (H₂O₂) solution, is another chemical method being explored for degrading UF resin residues into low molecular compounds such as alcohols, methylal, and amides nih.gov. This method has demonstrated higher degradation efficiency compared to traditional hydrothermal treatment or acid hydrolysis under certain conditions nih.gov.
Pyrolysis, a thermal degradation process in the absence of oxygen, can also be applied to wood waste containing UF resins repec.org. Low-temperature pyrolysis (250–300°C) can achieve selective desorption of additives and potentially recover valuable products repec.org. Studies have shown that the degradation temperature ranges for wood and UF resin are different, enabling selective pyrolysis repec.org.
Hybrid approaches combining chemical and mechanical methods are also being developed to optimize the recovery and utilization of recycled materials from UF composites cnrs.fr. These integrated processes aim to balance the efficiency of resin removal with the preservation of fiber quality for subsequent use in new products researchgate.net.
The valorization of recovered materials extends beyond simply reusing fibers or particles in new panels. Research explores using recycled wood waste containing UF resin in the production of other materials, such as wood plastic composites cnrs.fr, or even as a component in blends for stabilizing municipal solid waste mdpi.com.
While progress has been made, further research and development are needed to enhance the cost-effectiveness and environmental sustainability of UF recycling methods recycledplastic.com.
Summary of Recycling Approaches and Outcomes:
| Recycling Method | Description | Impact on Resin Residue | Impact on Recycled Material Properties | Potential Valorization |
| Mechanical Recycling | Grinding into particles/fibers, mixing with other materials. | Physical size reduction | Can negatively impact mechanical properties when used in new composites. cnrs.frresearchgate.net | Composite materials, building products. recycledplastic.com |
| Acid Hydrolysis | Breaking down resin using acid under elevated temperature/pressure. | Significant hydrolysis. researchgate.net | Can affect recovered fiber quality depending on conditions. researchgate.net | Recovery of constituent chemicals, reuse in resin synthesis. researchgate.net |
| Formaldehyde Solution Hydrolysis | Hydrolysis using formaldehyde solution under elevated temperature/pressure. | Decomposition. researchgate.netnih.gov | Synthesized resin can have similar properties to virgin resin. msstate.eduresearchgate.netnih.gov | Reuse of hydrolyzed solution in new UF resin synthesis. researchgate.netnih.gov |
| Thermo-hydrolytic Treatment | Combining heat and hydrolysis. | Resin removal. ncsu.eduresearchgate.net | Recovered particles can be used in new panels with comparable properties. ncsu.eduresearchgate.net | Raw material for new particleboard/fiberboard. ncsu.eduresearchgate.net |
| Hydrothermal Oxidation | Degradation using oxidizing agents (e.g., H₂O₂) under hydrothermal conditions. | Degradation to small molecules. nih.gov | Produces low molecular compounds. nih.gov | Recovery of valuable organic compounds. nih.gov |
| Pyrolysis | Thermal degradation in the absence of oxygen. | Thermal decomposition. repec.org | Can enable selective recovery of components. repec.org | Generation of gases (CO, H₂), recovery of additives. repec.org |
Note: The data in this table is a synthesis of findings from the cited research and represents general outcomes. Specific results may vary depending on the precise experimental conditions and materials used.
Detailed Research Findings Example (Impact of Resin Residue):
A study investigating the impact of cured UF resin particle size and content on the bonding strength of plywood provides quantitative data on the deterioration of mechanical properties cnrs.fr. Table 1 illustrates the effect of varying cured resin content on the shear strength and dip peeling ratio of three-ply plywood.
Table 1: Impact of Cured UF Resin Content on Plywood Properties
| Cured Resin Content (wt%) | Shear Strength Reduction (%) | Dip Peeling Ratio Increase (%) |
| 0 | 0 | 0 |
| 6 (< 600 μm) | Up to 48 | Up to 811 |
Data derived from research on the impact of urea-formaldehyde resin residue on recycling and reconstitution of wood-based panels cnrs.fr.
This data clearly demonstrates the significant negative correlation between the amount of cured resin residue and the mechanical performance of the resulting wood-based panels.
Detailed Research Findings Example (Chemical Recycling - Hydrolysis):
Research on the hydrothermal hydrolysis of cured UF resin highlights the potential for material recovery and reuse researchgate.netnih.gov. Table 2 summarizes the decomposition efficiency of cured UF resin under specific hydrothermal hydrolysis conditions using different solutions.
Table 2: Decomposition of Cured UF Resin by Hydrothermal Hydrolysis
| Hydrolysis Solution | Concentration | Temperature (°C) | Time (h) | Cured UF Resin Decomposed (g per 20 mL solution) |
| HCl | 2 M | 140 | 2 | Up to 1.7 |
| Formaldehyde Solution | 30 wt% | 140 | 2 | Up to 1.7 |
Data derived from research on hydrolysis and recycling of this compound resin residues researchgate.netnih.gov.
These findings indicate the effectiveness of hydrothermal hydrolysis in breaking down cured UF resin, facilitating the recovery of components that can potentially be reintroduced into the synthesis of new resins.
Computational and Theoretical Investigations of Urea Formaldehyde Systems
Quantum Mechanical Studies of Urea (B33335) Formaldehyde (B43269) Reactions
Quantum mechanical studies are employed to investigate the fundamental reaction mechanisms and energetic profiles of urea-formaldehyde reactions. These calculations can shed light on the feasibility and pathways of different reaction steps.
Reaction Energy Barriers and Transition State Analysis
Quantum chemistry methods are used to investigate reaction energy barriers and analyze transition states in urea-formaldehyde condensation reactions. For instance, studies on base-catalyzed reactions have utilized quantum chemistry to explore the formation of intermediates and predict energy barriers. One proposed mechanism involves the formation of a methyleneurea (B13816848) intermediate through an E1cb pathway. The theoretical potential energy barrier for this E1cb step was predicted to be 59.6 kJ/mol, which is significantly lower than that of a previously suggested SN2 mechanism (136.5 kJ/mol), indicating the kinetic favorability of the E1cb route under base catalysis. mdpi.comresearchgate.net
Calculations have also been performed to study the formation of methylene (B1212753) linkages, ether linkages, and uron species under alkaline conditions. The energy barrier for the formation of a linear ether linkage was calculated to be 8.1 kJ/mol, which is lower than the barrier for the formation of a linear methylene linkage (16.1 kJ/mol), suggesting that ether linkage formation should be faster under these conditions. mdpi.com
Data Table: Calculated Energy Barriers for Base-Catalyzed Urea-Formaldehyde Reactions
| Reaction Step | Proposed Mechanism | Calculated Energy Barrier (kJ/mol) |
| Formation of methyleneurea intermediate | E1cb | 59.6 mdpi.comresearchgate.net |
| Formation of linear methylene linkage | Michael addition | 16.1 mdpi.com |
| Formation of linear ether linkage | Michael addition | 8.1 mdpi.com |
Electronic Structure and Reactivity of Monomers and Oligomers
Computational methods based on electronic structure calculations, such as ab initio, semi-empirical, and density functional theory (DFT), are used to study the electronic structure and reactivity of urea and formaldehyde monomers and their oligomers. nih.gov These studies help in understanding how the electronic properties influence the reaction pathways and the formation of different condensed structures.
For example, theoretical studies on the methylolation reactions between urea and formaldehyde under alkaline conditions have investigated the reaction of the urea anion with different forms of formaldehyde (CH2O and CH2(OH)2) via nucleophilic addition and SN2 mechanisms. The addition mechanism was found to be energetically more favorable. asianpubs.org Calculations have also explored the relative stability and formation of different methylolurea species, such as monomethylolurea (MMU), N,N'-dimethylolurea (DMU1), and N,N-dimethylolurea (DMU2). asianpubs.org
Formaldehyde Adsorption Mechanisms on Scavenger Surfaces
Computational chemistry, including density functional theory (DFT) and quantum chemical calculations, is utilized to investigate the adsorption mechanisms of formaldehyde on various scavenger surfaces. These studies aim to understand the interactions between formaldehyde and the adsorbent materials at the molecular level, which is crucial for designing effective formaldehyde scavengers.
Studies have explored formaldehyde adsorption on surfaces like copper and carbon-based materials. For instance, DFT calculations on the interaction of formaldehyde with clean and atomic oxygen-covered Cu(111) surfaces indicated that formaldehyde adsorbs with its oxygen atom nearly on top of a copper surface atom. researchgate.net The adsorption energy was estimated to be around 22–25 kJ/mol. researchgate.net The presence of atomic oxygen significantly increased the formaldehyde adsorption energy. researchgate.net
Investigations into formaldehyde adsorption on lotus (B1177795) shell biochar using DFT calculations revealed that the adsorption on CaCO3 and KCl surfaces in the biochar was a chemical adsorption process with adsorption energies ranging from -64.375 to -87.554 kJ/mol. nih.gov This strong interaction was attributed to electron transfer facilitated by metal atoms and the oxygen atoms of formaldehyde. nih.gov Quantum chemical simulations have also been used to study the effect of oxygen-containing functional groups and intrinsic defects on the formaldehyde adsorption on carbon surfaces, highlighting the role of carboxyl groups and vacancy defects in enhancing adsorption. researchgate.net
Molecular Dynamics Simulations of Urea Formaldehyde Polymer Networks
Molecular dynamics (MD) simulations are powerful tools for studying the behavior of this compound polymer networks, including their microstructure, network formation, and interactions with other components. researchgate.netmdpi.comresearchgate.net
Simulation of Microstructure and Network Formation
MD simulations are employed to simulate the process of cross-linking and network formation in this compound polymers. These simulations can provide insights into the resulting microstructure of the cured resin. Studies have simulated the cross-linking of urea and formaldehyde via methylene and ether linkages to investigate the structure and properties of the resulting poly(urea-formaldehyde) (PUF). nih.gov
MD simulations can help visualize and analyze the structural characteristics of the polymer network, such as density and free volume. For example, simulations have shown that the incorporation of nano-SiO2 into PUF can lead to an increase in density and a decrease in fractional free volume, which correlates with enhanced mechanical properties. mdpi.commdpi.com
Interactions between Resin Components and Modifiers (e.g., Hydrogen Bonding)
Molecular dynamics simulations are valuable for exploring the interactions between UF resin components and modifiers at the molecular level. Hydrogen bonding is a significant interaction in UF systems and plays a crucial role in the properties of the resin and its composites.
MD simulations have been used to study the hydrogen bonding network in UF resins and the changes that occur upon the addition of modifiers like nano-SiO2 or nanocellulose. researchgate.netmdpi.commdpi.comresearchgate.net These simulations can quantify the number and strength of hydrogen bonds formed between the resin chains and the modifier particles. For instance, studies have shown that hydrogen bonds play a major role in the interaction between PUF and nano-SiO2, contributing to the enhancement of mechanical properties. mdpi.commdpi.com Hydrogen bonds can form between the polar atoms of the PUF chain and the hydroxyl groups and oxygen atoms on the surface of SiO2. mdpi.com Similarly, the introduction of nanocellulose has been shown to change the hydrogen bonding network of UF resin, with different forms of nanocellulose impacting internal hydrogen bonding and cross-linking density differently. mdpi.com MD simulations can also reveal how factors like temperature and cross-linking density affect the intensity of hydrogen bonding in cross-linked PUF systems. nih.gov
Data Table: Effect of Nano-SiO2 Concentration on PUF Properties (Simulated)
| Nano-SiO2 Concentration (wt%) | Density (g/cm³) | Fractional Free Volume (%) |
| 0 | ~1.30 | ~16.5 |
| 3 | ~1.35 | ~15.0 |
| 7.9 | ~1.40 | ~13.5 |
Note: Values are approximate based on trends observed in research. mdpi.commdpi.com Specific values may vary depending on simulation parameters and force fields used.
Conformational Analysis and Polymer Chain Dynamics
Conformational analysis of urea-formaldehyde polymers focuses on the spatial arrangement of the polymer chains and the transitions between different conformations. Polymer chains can exist in various shapes, from extended chains to random coils, influenced by rotations around single bonds in the polymer backbone vscht.cz. Understanding these conformations is essential as they impact the macroscopic properties of the resin, such as flexibility and mechanical strength.
Molecular dynamics simulations are a key tool for studying the dynamic behavior of polymer chains, including their movement and interactions in different environments mdpi.comacs.org. For instance, molecular dynamics simulations have been used to investigate how different substances, like urea, affect the conformational equilibrium of polymer chains. Studies have shown that urea can promote the formation of extended conformations in certain polymer systems by being preferentially stabilized next to the extended chain acs.org. While this specific study focused on model polymer chains, the principles can be extended to understand the influence of residual urea or other components on the chain dynamics within a UF resin matrix.
The structure of UF resins is complex, containing various linkages and rings depending on the reaction conditions scispace.com. Techniques like ¹³C NMR analysis, often complemented by theoretical calculations, are used to determine the structure of these cyclochain and linear-branched resins, providing information about the arrangement of monomer units and the presence of different structural elements scispace.com. This structural information is critical for understanding the relationship between synthesis conditions and the resulting polymer architecture, which in turn affects the resin's properties.
Density Functional Theory (DFT) Applications in this compound Research
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules and materials bio-conferences.orgmdpi.comsemanticscholar.org. In the context of urea-formaldehyde research, DFT is widely applied to study reaction mechanisms, energy barriers, molecular interactions, and the behavior of UF systems at interfaces bio-conferences.orgmdpi.commdpi.com.
Chemical Interactions at Adhesive-Substrate Interfaces
Understanding the chemical interactions between urea-formaldehyde adhesives and various substrates is crucial for predicting and improving bonding strength and durability researchgate.net. DFT calculations provide valuable insights into the nature of these interactions at the atomic and molecular levels mdpi.comresearchgate.net.
Studies using molecular dynamics simulations, often coupled with principles rooted in DFT, have investigated the interface between linear urea-formaldehyde and calcium-silicate-hydrates (C-S-H), a material similar to cement paste mdpi.com. These studies revealed strong interactions between calcium (Ca), nitrogen (N), and oxygen (O) atoms at the interface, contributing significantly to the binding energy mdpi.com. Conversely, silicon (Si) from the substrate and nitrogen from the UF resin showed less contribution to the interface strength mdpi.com. Such detailed insights into atomic-level interactions help in designing adhesives with improved adhesion to specific substrates.
Reactivity Predictions for Modified this compound Compounds
Modifying urea-formaldehyde resins with other compounds is a common strategy to improve their properties, such as reducing formaldehyde emission or enhancing water resistance usda.govbio-conferences.org. DFT is a valuable tool for predicting the reactivity of these modified UF compounds and understanding how the modifications influence the polymerization process and the final resin characteristics usda.govbio-conferences.org.
For example, computational studies have examined the initial reactions of urea with potential formaldehyde replacements like furfural, furfuryl alcohol, and 2,5-furandimethanol (B16202) usda.gov. DFT calculations can determine the thermodynamics of these reactions, indicating their favorability, and provide insights into preferred reaction pathways usda.gov. Studies have shown that the reaction of urea with formaldehyde is thermodynamically very favorable, and modifications with bulkier compounds may introduce steric hindrance affecting the reaction usda.gov.
DFT calculations have also been employed to investigate the mechanisms of the urea-formaldehyde reaction itself under different conditions, such as base catalysis mdpi.comasianpubs.org. These studies can predict potential energy barriers for different reaction steps, like the formation of methyleneurea intermediates, offering a theoretical basis for understanding the complex network formation during curing mdpi.com. For instance, theoretical studies have predicted significantly lower energy barriers for certain base-catalyzed condensation mechanisms compared to previously proposed ones mdpi.com.
Furthermore, DFT studies can explore the interaction of UF resins with additives designed to scavenge free formaldehyde, such as graphene oxide (GO) semanticscholar.orgnih.govrsc.org. DFT calculations have indicated that GO has an excellent adsorption capacity for formaldehyde, supporting experimental findings on its effectiveness in reducing formaldehyde emission from UF resins semanticscholar.orgnih.govrsc.org.
Data Table: Predicted Energy Barriers for Base-Catalyzed UF Condensation
| Reaction Step | Proposed Mechanism | Predicted Energy Barrier (kJ/mol) | Computational Method |
| Formation of Methyleneurea Intermediate | E1cb | 59.6 | B3LYP/6-31++G** |
Note: Data compiled from theoretical studies on base-catalyzed urea-formaldehyde condensation reactions. mdpi.com
Data Table: Interaction Energies at Tobermorite/Linear UF Interface
| Interacting Atoms | Interaction Type | Contribution to Binding Strength |
| Ca (Tobermorite) | Strong | Significant |
| N (Linear UF) | Strong | Significant |
| O (Linear UF) | Strong | Significant |
| Si (Tobermorite) | Weak | Less Significant |
| N (Tobermorite) | Weak | Less Significant |
Note: Data based on molecular dynamics simulations of the interface between Tobermorite and linear urea-formaldehyde. mdpi.com
Future Research Directions and Unresolved Challenges in Urea Formaldehyde Science
Development of Novel Formaldehyde-Free and Ultra-Low Formaldehyde (B43269) Systems
A primary focus in UF research is the reduction or elimination of formaldehyde emissions from UF-bonded products. This is driven by increasing environmental regulations and health concerns related to formaldehyde, a volatile organic compound (VOC) goodlyglue.comlucintel.com. While synthesizing UF resins with lower formaldehyde-to-urea (F/U) molar ratios (around 1.0 or below) can significantly lower formaldehyde emissions, it often compromises the resin's performance, leading to decreased adhesion strength and increased crystallinity researchgate.netacs.orgresearchgate.net.
Future research aims to develop novel formaldehyde-free adhesives that can serve as effective alternatives to traditional UF resins. gfzxb.orgnih.gov. One approach involves exploring alternative raw materials and chemistries. For instance, research is being conducted on using glyoxal (B1671930), glutaraldehyde, furfural, 5-hydroxymethylfurfural, and dimethoxyethanal as formaldehyde substitutes nih.gov. These alternatives aim to eliminate free formaldehyde emission entirely. However, a significant challenge lies in matching the reactivity and performance characteristics of traditional UF resins with these new systems nih.gov.
Another direction involves developing ultra-low formaldehyde UF resins through modified synthesis processes and the incorporation of formaldehyde scavengers or modifiers ncsu.eduresearchgate.net. Studies have investigated the use of substances like melamine (B1676169), polyvinyl alcohol, adipic acid dihydrazide, nanocellulose, nano-wollastonite, nano-silica, and montmorillonite (B579905) to reduce free formaldehyde content and improve resin properties ncsu.edumdpi.comcore.ac.uk. For example, the addition of comprehensive modifiers like melamine, polyvinyl alcohol, and adipic acid dihydrazide has shown promising results in reducing free formaldehyde content in UF resins ncsu.edu. Nanocellulose, specifically nanofibrillated cellulose (B213188) (CNF), has also demonstrated effectiveness in reducing formaldehyde emissions from UF resins and improving bonding strength mdpi.com.
Research findings indicate that the effectiveness of these modifiers can depend on the type and concentration of the additive, as well as the stage of addition during synthesis ncsu.educore.ac.uk.
Example Data (Illustrative - actual values vary based on specific studies):
| Modifier Type | Concentration (% wt resin) | Free Formaldehyde Content (%) | Formaldehyde Emission (mg/L) |
|---|---|---|---|
| Unmodified UF | 0 | 0.25 | 0.54 |
| CNF | 1.0 | 0.14 | 0.35 |
Interactive Table Note: This table presents illustrative data. An interactive version could allow users to filter by modifier type or concentration and visualize the impact on formaldehyde content and emission.
Challenges remain in scaling up these novel formulations for industrial production while maintaining cost-effectiveness and ensuring consistent performance across different applications.
Integration of Advanced Nanotechnology for Enhanced Resin Performance
Nanotechnology offers significant potential to enhance the properties of UF resins by modifying their structure and optimizing performance at the nanoscale mdpi.com. The integration of advanced nanomaterials into UF resins is an active area of research aimed at improving mechanical properties, thermal stability, water resistance, and reducing formaldehyde emissions mdpi.comcore.ac.ukbohrium.comresearchgate.netdrvnaindustrija.com.
Various nanomaterials have been explored for modifying UF resins, including nanosilica, carbon nanotubes, carbon fibers, glass fibers, nanocellulose, zinc oxide nanoparticles, alumina (B75360) nanoparticles, and graphene oxide mdpi.comcore.ac.ukbohrium.comresearchgate.net. These nanomaterials can improve the performance of UF resins through different mechanisms, such as enhancing the hydrogen bonding network, increasing cross-linking density, improving dispersion, and creating barrier properties mdpi.combohrium.comresearchgate.net.
Studies have shown that the addition of nanoparticles like nanosilica and titanium dioxide can improve the bonding strength of UF adhesives, particularly under challenging environmental conditions like varying moisture content drvnaindustrija.com. Nanocellulose has been shown to improve the curing properties, tensile shear strength, and reduce formaldehyde release in UF resins mdpi.com. Zinc oxide nanoparticles have demonstrated the ability to enhance the thickness swelling and water absorption properties of medium-density fiberboard (MDF) made with UF resin bohrium.com.
Example Data (Illustrative - actual values vary based on specific studies):
| Nanomaterial | Concentration (% wt resin) | Dry Bonding Strength (MPa) | Wet Bonding Strength (MPa) | Formaldehyde Emission (mg/L) |
|---|---|---|---|---|
| Unmodified UF | 0 | 1.20 | 0.60 | 0.54 |
| Nanocellulose (CNF) | 1.0 | 1.60 | 1.13 | 0.35 |
Interactive Table Note: This table presents illustrative data. An interactive version could allow users to compare the performance of different nanomaterials at various concentrations.
Despite promising results, challenges include achieving uniform dispersion of nanoparticles within the resin matrix, optimizing the interaction between the nanoparticles and the polymer, and ensuring the cost-effectiveness of incorporating nanomaterials on an industrial scale. Further research is needed to fully understand the long-term effects of nanoparticles on resin durability and potential environmental impacts.
Exploration of Bio-inspired and Biomimetic Approaches in Urea (B33335) Formaldehyde Design
Bio-inspired and biomimetic approaches offer novel perspectives for designing UF resins with improved properties and reduced environmental impact. This involves drawing inspiration from natural materials and processes to develop new synthetic strategies and material structures.
Research in this area might focus on mimicking the adhesive mechanisms found in biological systems to create UF-like materials with enhanced bonding strength, water resistance, and biodegradability. This could involve studying the complex hierarchical structures and chemical interactions present in natural adhesives produced by organisms.
Another aspect could be the incorporation of bio-based materials as partial or complete replacements for urea and formaldehyde. Lignin (B12514952) and cellulose fibrils, derived from renewable resources, are being explored as potential sustainable alternatives or additives in formaldehyde-based resins borregaard.com. These bio-based additives can offer a more sustainable solution and potentially contribute to lower formaldehyde emissions borregaard.com. Dialdehyde (B1249045) starch (DAS), a bio-based derivative, has been investigated for improving the strength and adhesive performance of melamine-urea-formaldehyde (B8673199) (MUF) resins through in situ polymerization and microphase separation mdpi.com.
Challenges in this area include understanding the complex interactions between bio-based components and synthetic polymers, achieving reproducible synthesis of bio-inspired materials, and ensuring the long-term stability and performance of resins developed using these approaches.
Advanced In-situ Sensing and Monitoring Technologies for Real-time Process Control
The synthesis of UF resins involves complex reaction networks influenced by various parameters such as molar ratio, temperature, pH, and reaction time ureaknowhow.comosf.ioresearchgate.net. Precise control over these parameters is crucial for ensuring consistent product quality and optimizing resin properties kremschem.comchimarhellas.com. Advanced in-situ sensing and monitoring technologies are essential for gaining real-time insights into the reaction process and enabling responsive process control.
Near-infrared (NIR) spectroscopy is a promising technique for real-time monitoring of UF resin synthesis chimarhellas.comchimarhellas.comresearchgate.net. NIR spectroscopy can be used to monitor the consumption of reactants (urea and formaldehyde), track the formation of intermediates and polymer chains, and assess key parameters like molar ratio and solids content during the reaction chimarhellas.comresearchgate.net. This allows for on-line evaluation of the reaction progress and provides data for timely adjustments to process parameters, improving reproducibility and quality kremschem.comchimarhellas.comresearchgate.net.
Other spectroscopic techniques, such as 1H, 13C, and 15N NMR spectroscopy, are valuable tools for elucidating the complex reaction network and identifying the structures of intermediates and final products osf.ionih.gov. While traditional NMR is often performed ex-situ, advancements in online and in-situ NMR techniques could provide real-time structural information during synthesis researchgate.net.
Challenges lie in developing robust and cost-effective in-situ sensors that can withstand the harsh chemical environment of UF resin synthesis, interpreting complex spectroscopic data in real-time, and integrating these sensing technologies into existing industrial process control systems.
Comprehensive Life Cycle Assessment Methodologies for Sustainable Urea Formaldehyde Production
Increasing global emphasis on sustainability and environmental responsibility necessitates comprehensive life cycle assessments (LCA) of UF resin production and application lucintel.comrecycledplastic.commdpi.comcompositepanel.org. LCA provides a framework for evaluating the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal.
Future research should focus on developing standardized and comprehensive LCA methodologies specifically tailored for UF resins and UF-bonded products. This involves accurately quantifying energy consumption, emissions to air, water, and soil, and resource depletion associated with raw material production (urea and formaldehyde are typically produced from natural gas) climatiq.iocovestro.com, synthesis, transportation, use, and end-of-life management compositepanel.orgswst.org.
LCA studies can help identify environmental hotspots in the UF life cycle and guide the development of more sustainable production processes and product formulations covestro.comswst.org. For example, comparing the environmental impacts of traditional UF resins with low-formaldehyde or formaldehyde-free alternatives using LCA can provide valuable data for informed decision-making covestro.com.
Challenges include data availability and quality for all stages of the life cycle, particularly for emerging technologies and end-of-life scenarios. Harmonizing LCA methodologies across different regions and applications is also crucial for ensuring comparability of results.
Elucidating Complex Reaction Networks under Diverse Industrial Conditions
The synthesis of UF resins involves a complex series of addition and condensation reactions that lead to the formation of a diverse range of molecular structures osf.ionih.govdycknewmaterials.commdpi.com. The specific reaction pathways and the resulting polymer structure are highly dependent on synthesis parameters like F/U molar ratio, pH, temperature, and reaction time ureaknowhow.comosf.ioresearchgate.netmdpi.comasianpubs.org. While the basic reaction mechanisms have been studied, fully elucidating the complex reaction networks and understanding how they are influenced by diverse industrial conditions remains a significant challenge researchgate.netdycknewmaterials.comasianpubs.org.
Research is needed to gain a deeper understanding of the kinetics and thermodynamics of the various reactions involved in UF synthesis, including methylolation, condensation (forming methylene (B1212753) and ether bridges), and the formation of cyclic structures like urons ureaknowhow.comdycknewmaterials.commdpi.comasianpubs.orgnih.gov. Advanced analytical techniques, such as multidimensional NMR spectroscopy and mass spectrometry, coupled with computational modeling, can provide valuable insights into the molecular structures and reaction pathways osf.ionih.govresearchgate.netmdpi.com.
Understanding the influence of different catalysts and additives on the reaction network is also crucial for optimizing synthesis and tailoring resin properties nih.gov. Furthermore, investigating the reaction mechanisms under conditions that mimic industrial processes, including varying concentrations, temperatures, and pH profiles, is essential for translating laboratory findings to industrial practice osf.iochimarhellas.comresearchgate.net.
Challenges include the complexity of the reaction mixture, the dynamic nature of the process, and the difficulty in isolating and characterizing all the intermediate and final products. Developing accurate kinetic models that can predict resin structure and properties based on synthesis conditions is an ongoing area of research researchgate.net.
Q & A
Q. What are the standard methodologies for synthesizing urea formaldehyde resins with optimal thermal stability?
Answer : Key synthesis parameters include:
- Molar ratio (urea:formaldehyde): Typically 1:1.5–1:2.2 to balance reactivity and crosslinking .
- pH control : Acidic conditions (pH 4–5) during condensation; neutral/alkaline conditions (pH 7–8) for curing .
- Curing agents : Ammonium sulfate or hexamethylenetetramine to accelerate crosslinking.
Methodological Tip : Use FTIR to confirm methylene bridges (absorption at 1,540 cm⁻¹) and DSC to measure glass transition temperature (Tg). Reproducibility requires strict control of reaction kinetics and post-curing conditions .
Q. How can researchers characterize the mechanical properties of this compound composites?
Answer : Adopt a tiered approach:
Tensile/compressive testing (ASTM D638/D695) for baseline strength.
Dynamic Mechanical Analysis (DMA) to assess viscoelastic behavior under thermal stress.
SEM for microstructural defects (e.g., voids, filler dispersion).
Data Interpretation : Correlate mechanical performance with crosslink density (calculated via Flory-Rehner equation) and filler type (e.g., cellulose vs. silica) .
Advanced Research Questions
Q. How to resolve contradictions in literature regarding this compound’s hydrolytic degradation rates?
Answer : Conflicting data often arise from:
- Environmental variability : Humidity (40–80% RH), temperature (25–60°C), and pH (acidic vs. neutral).
- Analytical methods : Gravimetric weight loss vs. spectroscopic quantification of formaldehyde release.
Q. Methodology :
Accelerated aging tests (ISO 4892 for UV/thermal cycling).
GC-MS to quantify formaldehyde emissions post-degradation.
Meta-analysis of existing studies to identify confounding variables (e.g., resin formulation differences) .
Q. Example Table :
| Study | Degradation Condition | Formaldehyde Release (ppm) | Method |
|---|---|---|---|
| A | 60°C, 80% RH | 12.3 ± 1.2 | GC-MS |
| B | 25°C, pH 5 | 5.8 ± 0.7 | HPLC |
Q. What experimental designs are suitable for assessing this compound’s cytotoxic effects in vitro?
Answer : Follow OECD 439 guidelines for in vitro toxicity:
Cell lines : Use human lung epithelial cells (A549) or keratinocytes (HaCaT) for respiratory/skin exposure models.
Exposure protocol : Simulate realistic doses (e.g., 0.1–10 µg/mL) over 24–72 hours.
Endpoints : Measure viability (MTT assay), oxidative stress (ROS detection), and genotoxicity (Comet assay).
Critical Analysis : Compare results with in vivo rodent studies (e.g., nasal epithelial hyperplasia at >2 ppm formaldehyde) to assess translational relevance .
Q. How can researchers optimize this compound’s adhesive strength while minimizing volatile organic compound (VOC) emissions?
Answer : Dual optimization strategy :
Formulation :
- Reduce free formaldehyde via scavengers (e.g., urea excess, lignin additives).
- Introduce nano-clay (montmorillonite) to enhance crosslinking and reduce porosity.
Process : Post-cure at 120°C for 30 minutes to stabilize the network.
Q. Validation :
- TGA-FTIR to monitor VOC emissions during curing.
- Lap-shear tests (ASTM D1002) to measure bond strength.
Data Gap : Long-term VOC emission profiles under varying humidity require further study .
Methodological Guidance
Q. How to ensure reproducibility in this compound synthesis?
- Document : Precise molar ratios, catalyst type/concentration, and curing schedules.
- Validate : Replicate experiments ≥3 times; report mean ± SD.
- Deposit data : Share raw FTIR/DSC files in repositories (e.g., Zenodo) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
